molecular formula C19H27FN6O2 B578489 Bayer-18

Bayer-18

Cat. No.: B578489
M. Wt: 390.5 g/mol
InChI Key: DYNMZYFOSRSMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bayer-18 is a useful research compound. Its molecular formula is C19H27FN6O2 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-tert-butyl-3-[3-[[5-fluoro-4-[(1-hydroxy-2-methylpropan-2-yl)amino]pyrimidin-2-yl]amino]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN6O2/c1-18(2,3)26-17(28)23-13-8-6-7-12(9-13)22-16-21-10-14(20)15(24-16)25-19(4,5)11-27/h6-10,27H,11H2,1-5H3,(H2,23,26,28)(H2,21,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNMZYFOSRSMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC=CC(=C1)NC2=NC=C(C(=N2)NC(C)(C)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of a Selective Allosteric TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific Bayer-18 TYK2 inhibitor is not publicly available. This guide provides a comprehensive overview of the mechanism of action of a selective, allosteric Tyrosine Kinase 2 (TYK2) inhibitor, using the well-characterized molecule deucravacitinib as a primary example to illustrate the core principles of this therapeutic class.

Executive Summary

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a pivotal role in the signaling pathways of key cytokines involved in inflammation and autoimmunity, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs). Consequently, TYK2 has emerged as a compelling therapeutic target for a range of immune-mediated diseases. This technical guide elucidates the mechanism of action of a novel class of oral, selective, allosteric TYK2 inhibitors. Unlike traditional pan-JAK inhibitors that target the highly conserved ATP-binding site in the active domain, these inhibitors bind to the regulatory pseudokinase (JH2) domain of TYK2. This allosteric inhibition locks the enzyme in an inactive conformation, providing a highly selective mode of action with a differentiated safety profile.

The TYK2 Signaling Pathway

TYK2 is critically involved in the signal transduction of several key cytokines implicated in the pathogenesis of autoimmune diseases.[1][2][3] Upon cytokine binding to their cognate receptors, TYK2, in conjunction with other JAK family members (JAK1 or JAK2), becomes activated through trans-phosphorylation. This activation initiates a downstream signaling cascade, primarily through the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[4]

The key signaling axes mediated by TYK2 include:

  • IL-23/Th17 Pathway: IL-23 signaling, mediated by TYK2 and JAK2, is crucial for the maintenance and expansion of Th17 cells, which are key drivers of pathogenesis in diseases like psoriasis.[1][2]

  • IL-12/Th1 Pathway: The IL-12 signaling cascade, also dependent on TYK2 and JAK2, promotes the differentiation of Th1 cells and the production of IFN-γ.[1][2]

  • Type I IFN Pathway: TYK2, in partnership with JAK1, mediates the signaling of Type I interferons (e.g., IFN-α, IFN-β), which are involved in antiviral responses but also contribute to the pathology of diseases like systemic lupus erythematosus.[1]

TYK2_Signaling_Pathway TYK2 Signaling Pathways cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL23R IL-23R TYK2 TYK2 IL23R->TYK2 activates JAK2 JAK2 IL23R->JAK2 activates IL12R IL-12R IL12R->TYK2 activates IL12R->JAK2 activates IFNAR IFNAR IFNAR->TYK2 activates JAK1 JAK1 IFNAR->JAK1 activates STAT3 STAT3 TYK2->STAT3 phosphorylates STAT4 STAT4 TYK2->STAT4 phosphorylates STAT1_STAT2 STAT1/STAT2 TYK2->STAT1_STAT2 phosphorylates JAK2->STAT3 phosphorylates JAK2->STAT4 phosphorylates JAK1->STAT1_STAT2 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT4 pSTAT4 STAT4->pSTAT4 pSTAT1_pSTAT2 pSTAT1/pSTAT2 STAT1_STAT2->pSTAT1_pSTAT2 Gene_Expression Gene Expression (e.g., IL-17, IFN-γ) pSTAT3->Gene_Expression translocates to pSTAT4->Gene_Expression translocates to pSTAT1_pSTAT2->Gene_Expression translocates to IL23 IL-23 IL23->IL23R binds IL12 IL-12 IL12->IL12R binds Type_I_IFN Type I IFN Type_I_IFN->IFNAR binds Inhibitor Allosteric TYK2 Inhibitor Inhibitor->TYK2 inhibits

Caption: Allosteric TYK2 inhibitor mechanism of action.

Core Mechanism of Allosteric Inhibition

Selective TYK2 inhibitors like deucravacitinib operate through a distinct allosteric mechanism.[5][6] Instead of competing with ATP at the catalytic site of the kinase domain (JH1), they bind to the regulatory pseudokinase domain (JH2).[6] This binding induces a conformational change that stabilizes an inactive state of the enzyme, thereby preventing its catalytic activity.[6][7]

This unique mode of inhibition confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3) because the JH2 domain is structurally less conserved than the active JH1 domain.[6] This selectivity is thought to contribute to a more favorable safety profile compared to less selective JAK inhibitors.[8]

Allosteric_Inhibition_Mechanism Allosteric vs. ATP-Competitive Inhibition cluster_tyk2 TYK2 Protein JH1 JH1 (Catalytic Domain) ATP-binding site JH2 JH2 (Regulatory Domain) Allosteric site JH2->JH1 regulates conformationally ATP ATP ATP->JH1 binds Pan_JAK_Inhibitor ATP-Competitive Inhibitor Pan_JAK_Inhibitor->JH1 competes with ATP Allosteric_Inhibitor Allosteric TYK2 Inhibitor Allosteric_Inhibitor->JH2 binds

Caption: Binding sites of allosteric and ATP-competitive inhibitors.

Quantitative Data

The following tables summarize key quantitative data for a representative allosteric TYK2 inhibitor, deucravacitinib.

Table 1: In Vitro Potency and Selectivity

Assay TypeTargetIC50 (nM)Reference
Biochemical BindingTYK2 JH20.3[9]
JAK1 JH21.8[9]
Cellular (pSTAT)IL-12 (TYK2)7.4[9]
IL-6 (JAK1/JAK2)405[9]

Table 2: Clinical Efficacy in Plaque Psoriasis (Phase 3 POETYK PSO-1 & PSO-2 Trials)

Endpoint (Week 16)Deucravacitinib 6 mg QDPlaceboApremilast 30 mg BIDReference
POETYK PSO-1 [10]
PASI 75 Response58%13%35%[10]
sPGA 0/1 Response54%7%32%[10]
POETYK PSO-2
PASI 75 Response53.0%9.4%39.8%
sPGA 0/1 Response49.5%8.6%33.9%

PASI 75: Psoriasis Area and Severity Index 75% improvement; sPGA 0/1: static Physician's Global Assessment of clear or almost clear.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent generalized protocols based on publicly available information.

Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Workflow:

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow A 1. Prepare reaction mix: - Recombinant TYK2 enzyme - Kinase buffer - Substrate (e.g., IRS1-tide) - ATP B 2. Add test inhibitor (serial dilutions) A->B C 3. Incubate at 30°C for 60 min B->C D 4. Add ADP-Glo™ Reagent (terminates reaction, depletes ATP) C->D E 5. Incubate at RT for 40 min D->E F 6. Add Kinase Detection Reagent (converts ADP to ATP) E->F G 7. Incubate at RT for 30 min F->G H 8. Measure luminescence G->H I 9. Calculate IC50 values H->I

Caption: Workflow for a typical biochemical kinase assay.

Methodology:

  • Reagent Preparation: Thaw recombinant human TYK2 enzyme, kinase assay buffer, substrate (e.g., Poly (4:1 Glu, Tyr) or a specific peptide like IRS1-tide), and ATP on ice. Prepare serial dilutions of the test inhibitor in DMSO, followed by dilution in kinase buffer.

  • Kinase Reaction: In a 96- or 384-well plate, add the test inhibitor or vehicle control. Add the TYK2 enzyme and substrate mixture. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Reaction Termination: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30 minutes.

  • Signal Measurement: Measure the luminescence of each well using a plate reader. The light generated is proportional to the amount of ADP produced.

  • Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-STAT (pSTAT) Assay

This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Workflow:

pSTAT_Assay_Workflow Cellular pSTAT Assay Workflow A 1. Isolate PBMCs or use whole blood B 2. Pre-incubate cells with test inhibitor (serial dilutions) A->B C 3. Stimulate with cytokine (e.g., IL-12 for pSTAT4) B->C D 4. Incubate for 15-30 min C->D E 5. Fix and permeabilize cells D->E F 6. Stain with fluorescently labeled anti-pSTAT antibody E->F G 7. Analyze by flow cytometry F->G H 8. Determine IC50 G->H

References

Unraveling "Bayer-18": An Inquiry into a Potential Undisclosed Compound

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into publicly available scientific and corporate literature has yielded no specific information on a compound or discovery designated as "Bayer-18." This suggests that "this compound" may be an internal project code, a very early-stage preclinical compound not yet disclosed to the public, or a potential misnomer. As such, a detailed technical guide on its discovery, synthesis, and associated biological pathways cannot be constructed at this time.

Major pharmaceutical companies like Bayer manage extensive research and development pipelines, with numerous compounds being evaluated at any given time. These are often assigned internal codes for tracking and development purposes. Information regarding these proprietary compounds is typically not released into the public domain until they reach significant development milestones, such as investigational new drug (IND) filings or entry into clinical trials.

Recent public disclosures from Bayer have highlighted several key assets in their pharmaceutical pipeline. These include darolutamide (marketed as Nubeqa), an androgen receptor inhibitor for prostate cancer[1][2][3][4], finerenone (Kerendia), a non-steroidal mineralocorticoid receptor antagonist for chronic kidney disease associated with type 2 diabetes[4], and elinzanetant, a potential treatment for vasomotor symptoms associated with menopause[5][6]. The company is also actively pursuing advancements in cell and gene therapies and oncology, with investigational drugs like BAY 2927088 for non-small cell lung cancer.[7][8] However, none of these publicly named compounds are referred to as "this compound."

Given the absence of public data, it is not possible to provide the requested in-depth technical guide, including quantitative data summaries, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows related to "this compound."

For researchers, scientists, and drug development professionals interested in Bayer's publicly disclosed research, a wealth of information is available on the compounds mentioned above. Detailed technical guides, including synthesis and experimental data, can be compiled for these assets based on published scientific literature and patent filings. Should "this compound" be a misnomer for one of these compounds, or if its identity becomes public in the future, a comprehensive technical guide could then be developed.

References

The Role of Tyrosine Kinase 2 (TYK2) in Autoimmune Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases, plays a pivotal role in the signaling pathways of key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2][3] Dysregulation of TYK2-mediated signaling has been genetically and functionally linked to a variety of autoimmune conditions, including psoriasis, psoriatic arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease.[4][5] This has positioned TYK2 as a highly attractive therapeutic target for the development of novel immunomodulatory agents.[1] This technical guide provides an in-depth overview of the role of TYK2 in autoimmune disease, focusing on its signaling pathways, genetic associations, and the mechanism of action of TYK2 inhibitors.

TYK2 Signaling Pathways in Autoimmunity

TYK2 is a critical component of the JAK-STAT signaling pathway, which transduces signals from extracellular cytokines to the nucleus, leading to the regulation of gene expression.[5] TYK2 functions by pairing with other JAK family members (JAK1, JAK2, or JAK3) to mediate the signaling of specific cytokines.[6][7] The primary TYK2-dependent signaling pathways relevant to autoimmune diseases are those activated by interleukin-23 (IL-23), interleukin-12 (IL-12), and type I interferons (IFNs).[6][8][9]

IL-23/Th17 Pathway

The IL-23/Th17 axis is a central driver of inflammation in many autoimmune diseases. IL-23, upon binding to its receptor, activates a heterodimer of TYK2 and JAK2.[10][11] This activation leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[10][12] Activated STAT3 translocates to the nucleus and promotes the differentiation, survival, and proliferation of T helper 17 (Th17) cells.[6][10] Th17 cells are a major source of pro-inflammatory cytokines, including IL-17 and IL-22, which contribute to tissue inflammation and damage in conditions like psoriasis and psoriatic arthritis.[9][11]

IL-12/Th1 Pathway

Similar to IL-23 signaling, the IL-12 pathway is mediated by a TYK2/JAK2 heterodimer.[10] IL-12 signaling, however, primarily activates STAT4, leading to the differentiation of naive T cells into T helper 1 (Th1) cells.[6][10] Th1 cells produce pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various autoimmune disorders.[11]

Type I Interferon (IFN-α/β) Pathway

Type I IFNs (IFN-α and IFN-β) signal through a receptor complex associated with TYK2 and JAK1.[6] This signaling cascade leads to the phosphorylation and activation of STAT1 and STAT2.[10] The type I IFN pathway is crucial for antiviral immunity but is also implicated in the pathology of autoimmune diseases like SLE, where its overactivation contributes to B-cell differentiation and autoantibody production.[6][7]

TYK2_Signaling_Pathways cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_IL23 IL-23 Receptor_IL23 IL-23R Cytokine_IL23->Receptor_IL23 Cytokine_IL12 IL-12 Receptor_IL12 IL-12R Cytokine_IL12->Receptor_IL12 Cytokine_IFN Type I IFN Receptor_IFN IFNAR Cytokine_IFN->Receptor_IFN TYK2_IL23 TYK2 Receptor_IL23->TYK2_IL23 activates JAK2_IL23 JAK2 Receptor_IL23->JAK2_IL23 activates TYK2_IL12 TYK2 Receptor_IL12->TYK2_IL12 activates JAK2_IL12 JAK2 Receptor_IL12->JAK2_IL12 activates TYK2_IFN TYK2 Receptor_IFN->TYK2_IFN activates JAK1_IFN JAK1 Receptor_IFN->JAK1_IFN activates STAT3 STAT3 TYK2_IL23->STAT3 phosphorylates JAK2_IL23->STAT3 phosphorylates STAT4 STAT4 TYK2_IL12->STAT4 phosphorylates JAK2_IL12->STAT4 phosphorylates STAT1_2 STAT1/STAT2 TYK2_IFN->STAT1_2 phosphorylates JAK1_IFN->STAT1_2 phosphorylates Th17 Th17 Differentiation (IL-17, IL-22) STAT3->Th17 Th1 Th1 Differentiation (IFN-γ, TNF-α) STAT4->Th1 ISGs Interferon-Stimulated Gene Expression STAT1_2->ISGs

Caption: TYK2-mediated cytokine signaling pathways in autoimmune disease.

Genetic Association of TYK2 with Autoimmune Diseases

Genome-wide association studies (GWAS) have identified several single nucleotide polymorphisms (SNPs) in the TYK2 gene that are associated with a variety of autoimmune diseases.[4][13] Notably, certain loss-of-function variants of TYK2 have been shown to be protective against developing these conditions, providing strong genetic validation for TYK2 as a therapeutic target.[7] A meta-analysis of multiple studies has confirmed the association of several TYK2 SNPs with either increased risk or protection against autoimmune diseases.[14][15]

TYK2 SNPAssociationAssociated Autoimmune DiseasesOdds Ratio (OR) / p-value
rs34536443 (P1104A) ProtectiveMultiple Sclerosis, Systemic Lupus Erythematosus, Rheumatoid Arthritis, Psoriasis, Inflammatory Bowel DiseaseOR < 1.0 for multiple diseases[7][14]
rs2304256 (V364F) ProtectiveSystemic Lupus Erythematosus, Crohn's Disease, Ulcerative ColitisOR < 1.0 for multiple diseases[14][15]
rs12720270 ProtectiveSystemic Lupus Erythematosus, Rheumatoid ArthritisOR < 1.0 for multiple diseases[14][15]
rs12720356 ProtectiveSystemic Lupus Erythematosus, Multiple SclerosisOR < 1.0 for multiple diseases[14][15]
rs280519 RiskSystemic Lupus ErythematosusOR > 1.0[14][15]

Therapeutic Inhibition of TYK2

The critical role of TYK2 in mediating pro-inflammatory cytokine signaling has led to the development of selective TYK2 inhibitors as a new class of oral therapeutics for autoimmune diseases.[16]

Mechanism of Action of TYK2 Inhibitors

TYK2 inhibitors can be broadly classified into two categories based on their mechanism of action:

  • Allosteric Inhibitors: These inhibitors, such as deucravacitinib, bind to the regulatory pseudokinase (JH2) domain of TYK2.[8][17] This binding induces a conformational change that locks the enzyme in an inactive state, preventing its catalytic activity.[17] This allosteric inhibition provides high selectivity for TYK2 over other JAK family members, as the JH2 domain is less conserved than the active ATP-binding site in the catalytic (JH1) domain.[17][18]

  • Orthosteric Inhibitors: These inhibitors compete with ATP for binding to the highly conserved catalytic (JH1) domain of the kinase.[16] While effective, they may have a lower degree of selectivity compared to allosteric inhibitors due to the structural similarity of the ATP-binding site across the JAK family.[19]

TYK2_Inhibition_Mechanism cluster_tyk2 TYK2 Protein cluster_inhibitors Inhibitor Types JH2 Pseudokinase Domain (JH2) Regulatory JH1 Kinase Domain (JH1) Catalytic (ATP-binding) JH2->JH1 induces conformational change in Inactive_TYK2 Inactive TYK2 JH1->Inactive_TYK2 becomes inactive Allosteric Allosteric Inhibitor (e.g., Deucravacitinib) Allosteric->JH2 binds to Orthosteric Orthosteric Inhibitor Orthosteric->JH1 competes with ATP for binding to Orthosteric->Inactive_TYK2 leads to ATP ATP ATP->JH1 binds to

Caption: Mechanisms of allosteric and orthosteric TYK2 inhibition.

Clinical Significance of TYK2 Inhibition

Deucravacitinib, a first-in-class, oral, selective, allosteric TYK2 inhibitor, has been approved for the treatment of moderate-to-severe plaque psoriasis.[19][20] Clinical trials have demonstrated its efficacy and a favorable safety profile compared to placebo and other oral treatments.[18][19] The selectivity of allosteric TYK2 inhibition is thought to contribute to a reduced risk of adverse events associated with less selective JAK inhibitors.[16][17] Numerous clinical trials are ongoing to evaluate the efficacy and safety of TYK2 inhibitors in a wide range of other autoimmune diseases, including psoriatic arthritis, SLE, and inflammatory bowel disease.[5][20]

TYK2 InhibitorMechanism of ActionApproved/Investigational IndicationsKey Clinical Trial Findings
Deucravacitinib AllostericPlaque Psoriasis (Approved), Psoriatic Arthritis, Systemic Lupus ErythematosusSuperior efficacy compared to placebo and apremilast in plaque psoriasis.[18][19]
Brepocitinib Orthosteric (TYK2/JAK1)Psoriasis, Psoriatic Arthritis, Ulcerative Colitis, Alopecia AreataDemonstrates efficacy in various autoimmune conditions.[21]
Ropsacitinib OrthostericRheumatoid Arthritis, PsoriasisUnder investigation in clinical trials.

Experimental Protocols for Studying TYK2 Function

A variety of in vitro and in vivo experimental models are utilized to investigate the role of TYK2 and the effects of its inhibitors.

In Vitro Kinase Assays

Biochemical assays are employed to determine the enzymatic activity of TYK2 and the potency of inhibitors. These assays typically measure the phosphorylation of a substrate peptide by the purified TYK2 kinase domain.

  • Protocol: Transcreener® ADP² Assay

    • Prepare a reaction mixture containing purified TYK2 enzyme, a suitable peptide substrate (e.g., IRS1), and ATP in a kinase assay buffer.[22]

    • Add the test inhibitor at varying concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and measure the amount of ADP produced using the Transcreener® ADP² detection reagents, which involve an antibody-based fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence signal.[2][22]

    • Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Kinase_Assay_Workflow Start Start Prepare_Mixture Prepare reaction mix: - Purified TYK2 - Substrate Peptide - Test Inhibitor Start->Prepare_Mixture Initiate_Reaction Initiate reaction with ATP Prepare_Mixture->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Detect_ADP Detect ADP produced (e.g., Transcreener® ADP²) Stop_Reaction->Detect_ADP Calculate_IC50 Calculate IC50 Detect_ADP->Calculate_IC50

Caption: Workflow for an in vitro TYK2 kinase assay.

Cell-Based Signaling Assays

Cell-based assays are used to assess the effect of TYK2 inhibition on cytokine-induced signaling pathways in a more physiologically relevant context.

  • Protocol: Phospho-STAT Western Blotting

    • Culture primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or a relevant cell line (e.g., NK-92).

    • Pre-treat the cells with a TYK2 inhibitor or vehicle control for a specified time.

    • Stimulate the cells with a TYK2-dependent cytokine (e.g., IL-12, IL-23, or IFN-α).

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated STATs (e.g., p-STAT4 for IL-12 stimulation) and total STATs.

    • Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities to determine the level of STAT phosphorylation.[23][24]

In Vivo Animal Models of Autoimmune Disease

TYK2-deficient mice and pharmacological studies using TYK2 inhibitors in animal models of autoimmune diseases have been instrumental in elucidating the in vivo role of TYK2.

  • Imiquimod-Induced Psoriasis-like Skin Inflammation: Topical application of imiquimod cream on the skin of mice induces a psoriasis-like phenotype characterized by skin thickening, scaling, and erythema. This model is dependent on the IL-23/Th17 axis. TYK2-deficient mice or wild-type mice treated with a TYK2 inhibitor show a significant reduction in disease severity.[25]

  • Experimental Autoimmune Encephalomyelitis (EAE): EAE is a widely used animal model for multiple sclerosis. Immunization of mice with myelin antigens induces a T-cell-mediated autoimmune response against the central nervous system. TYK2-deficient mice are protected from developing EAE.[26]

  • Collagen-Induced Arthritis (CIA): CIA is an animal model for rheumatoid arthritis induced by immunization with type II collagen. TYK2-deficient mice exhibit reduced susceptibility to arthritis development in this model.[10]

Conclusion

TYK2 has emerged as a central and genetically validated target in the pathophysiology of a broad range of autoimmune diseases. Its crucial role in mediating the signaling of key pro-inflammatory cytokines, including IL-23, IL-12, and type I IFNs, underscores its therapeutic potential. The development of selective TYK2 inhibitors, particularly allosteric inhibitors with a favorable safety profile, represents a significant advancement in the oral treatment of autoimmune and inflammatory conditions. Continued research into the intricate functions of TYK2 and the long-term efficacy and safety of its inhibitors will further solidify their place in the therapeutic armamentarium for these debilitating diseases.

References

Preclinical Data on Bayer-18: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bayer-18 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. TYK2 plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and type I interferons, making it a compelling therapeutic target for a range of autoimmune and inflammatory diseases, as well as certain cancers. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action, in vitro efficacy, and the underlying signaling pathways. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

In Vitro Efficacy and Potency

This compound has demonstrated significant potency and selectivity as a TYK2 inhibitor in various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Kinase Inhibition Profile of this compound
KinaseAssay TypeIC50 (nM)Selectivity vs. TYK2
TYK2 HTRF Assay 18.7 -
JAK2HTRF Assay>20,000>1000-fold
CDKHTRF Assay>20,000>1000-fold
KDRHTRF Assay>20,000>1000-fold

Data sourced from publicly available information.

Table 2: In Vitro Efficacy of this compound in Anaplastic Large Cell Lymphoma (ALCL) Cell Lines
Cell LineALK StatusAssay TypeIC50 (µM)
Mac1ALK-XTT Assay (72h)2-3
Mac2aALK-XTT Assay (72h)2-3
K299ALK+XTT Assay (72h)2-3
SR786ALK+XTT Assay (72h)2-3

Data from a study on the dependency of ALCL on the TYK2/STAT1/MCL1 axis.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of TYK2. In the context of Anaplastic Large Cell Lymphoma (ALCL), TYK2 is a critical component of a signaling cascade that promotes cell survival. The inhibition of TYK2 by this compound disrupts this pathway, leading to apoptosis of the cancer cells.

The key signaling pathway involves the activation of STAT1 and STAT3 (Signal Transducer and Activator of Transcription 1 and 3) by TYK2. Phosphorylated STAT1 and STAT3 then translocate to the nucleus and upregulate the expression of anti-apoptotic proteins, such as MCL1 (Myeloid Cell Leukemia 1). By inhibiting TYK2, this compound prevents the phosphorylation of STAT1 and STAT3, leading to a downstream reduction in MCL1 expression and subsequent induction of apoptosis.

TYK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor TYK2 TYK2 CytokineReceptor->TYK2 Activation STAT1_3 STAT1/STAT3 TYK2->STAT1_3 Phosphorylation pSTAT1_3 pSTAT1/pSTAT3 STAT1_3->pSTAT1_3 MCL1_Gene MCL1 Gene pSTAT1_3->MCL1_Gene Transcription Activation MCL1_Protein MCL1 Protein MCL1_Gene->MCL1_Protein Translation Apoptosis Apoptosis MCL1_Protein->Apoptosis Inhibition Bayer18 This compound Bayer18->TYK2 Inhibition

Figure 1: TYK2 Signaling Pathway in ALCL and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Viability Assay (XTT Assay)

Objective: To determine the effect of this compound on the viability of ALCL cell lines.

Materials:

  • ALCL cell lines (Mac1, Mac2a, K299, SR786)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • This compound stock solution (in DMSO)

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent

  • Electron-coupling reagent

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed ALCL cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment and growth.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plates for 4 hours at 37°C in a 5% CO2 incubator.

  • Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract non-specific background absorbance.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.

XTT_Assay_Workflow start Start seed_cells Seed ALCL cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_bayer18 Prepare serial dilutions of this compound incubate_24h->prepare_bayer18 treat_cells Treat cells with this compound prepare_bayer18->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h prepare_xtt Prepare XTT labeling mixture incubate_72h->prepare_xtt add_xtt Add XTT mixture to wells prepare_xtt->add_xtt incubate_4h Incubate for 4h add_xtt->incubate_4h read_absorbance Read absorbance at 450 nm incubate_4h->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end_process End analyze_data->end_process

Figure 2: Workflow for the XTT Cell Viability Assay.

Apoptosis Assay (Annexin V Staining)

Objective: To determine if the reduction in cell viability caused by this compound is due to the induction of apoptosis.

Materials:

  • ALCL cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed ALCL cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of harvest.

  • Treat the cells with this compound at a concentration around its IC50 value for 48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization (for adherent cells) or by gentle scraping. Collect both the floating and attached cells.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

  • Use appropriate compensation controls for FITC and PI.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

AnnexinV_Workflow start Start seed_cells Seed ALCL cells in 6-well plates start->seed_cells treat_cells Treat cells with this compound for 48h seed_cells->treat_cells harvest_cells Harvest cells (floating and attached) treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in Binding Buffer wash_cells->resuspend_cells stain_cells Stain with Annexin V-FITC and PI resuspend_cells->stain_cells incubate_15min Incubate for 15 min in the dark stain_cells->incubate_15min add_buffer Add Binding Buffer incubate_15min->add_buffer analyze_flow Analyze by flow cytometry add_buffer->analyze_flow quantify_apoptosis Quantify apoptotic cell populations analyze_flow->quantify_apoptosis end_process End quantify_apoptosis->end_process

Figure 3: Workflow for the Annexin V Apoptosis Assay.

In Vivo Data, Pharmacokinetics, and Toxicology

As of the date of this document, comprehensive in vivo efficacy, pharmacokinetic, and toxicology data for this compound are not publicly available. Preclinical studies in animal models are a critical step in drug development to assess the efficacy, safety, and pharmacokinetic profile of a compound. The absence of this information limits a full preclinical assessment of this compound.

However, studies on the genetic disruption of TYK2 in a mouse model of anaplastic large-cell lymphoma have demonstrated that TYK2 is a crucial factor for tumor onset and survival in vivo. This provides a strong rationale for the therapeutic potential of TYK2 inhibitors like this compound in this indication.

Conclusion

This compound is a potent and selective TYK2 inhibitor with demonstrated in vitro efficacy against anaplastic large cell lymphoma cell lines. Its mechanism of action involves the disruption of the TYK2-STAT1/STAT3-MCL1 signaling pathway, leading to the induction of apoptosis in cancer cells. While the available in vitro data are promising, a comprehensive preclinical evaluation is limited by the lack of publicly available in vivo efficacy, pharmacokinetic, and toxicology data. Further studies are required to fully elucidate the therapeutic potential and safety profile of this compound. This technical guide provides a summary of the currently accessible preclinical information to aid researchers in the field of TYK2 inhibition and cancer drug development.

An In-depth Technical Guide to the Selectivity Profile of a Novel JAK Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Bayer-18" is not referenced in publicly available scientific literature or clinical trial databases. As such, the following guide is a representative template illustrating the expected data, experimental protocols, and visualizations for a comprehensive selectivity profile of a Janus kinase (JAK) inhibitor. The quantitative data presented is hypothetical and serves as a placeholder for actual experimental results.

Introduction to JAK Kinase Inhibition

The Janus kinase (JAK) family, comprising four members—JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases pivotal for signal transduction of numerous cytokines and growth factors.[1][2][3] These signals are crucial for immune function and hematopoiesis.[4] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[4][5][6]

The development of JAK inhibitors (JAKinibs) has introduced a new class of oral therapies for these conditions.[1][6] JAKinibs are classified based on their selectivity for different JAK family members.[1][2] First-generation inhibitors often exhibit a broader or "pan-JAK" inhibition profile, while second-generation inhibitors are designed for greater selectivity towards specific JAKs, aiming to enhance efficacy and improve safety profiles.[6] The selectivity of a JAK inhibitor is a critical determinant of its therapeutic effect and potential side effects, as each JAK isoform is associated with distinct biological functions.[1][5]

This guide provides a framework for understanding the selectivity profile of a novel JAK inhibitor, using the internal designation "this compound" as a model.

Quantitative Selectivity Profile

The primary method for quantifying the selectivity of a kinase inhibitor is by determining its half-maximal inhibitory concentration (IC50) against each of the JAK family members. A lower IC50 value indicates greater potency.[1] The relative IC50 values across the JAK isoforms define the inhibitor's selectivity.

Table 1: Hypothetical Biochemical Selectivity of this compound Against JAK Kinases

Kinase TargetIC50 (nM)Selectivity Fold (vs. JAK1)
JAK151x
JAK25010x
JAK3500100x
TYK27515x

Experimental Protocols

The determination of an inhibitor's selectivity profile relies on robust and well-defined experimental assays. The following outlines a typical protocol for assessing the biochemical potency of a JAK inhibitor.

In Vitro Kinase Inhibition Assay (Enzymatic Assay)

Objective: To determine the IC50 values of a test compound against isolated JAK kinase enzymes.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP (Adenosine triphosphate).

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide).

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Microplates.

Methodology:

  • A solution of the test compound is prepared and serially diluted to create a range of concentrations.

  • The recombinant JAK enzyme, peptide substrate, and assay buffer are added to the wells of a microplate.

  • The test compound dilutions are added to the respective wells.

  • The kinase reaction is initiated by adding ATP.

  • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction.

  • The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent and a luminometer.

  • The resulting data is plotted as kinase activity versus compound concentration.

  • The IC50 value is calculated using a non-linear regression analysis of the concentration-response curve.

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for conceptualizing the complex biological pathways and experimental procedures involved in drug development.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is the principal mechanism by which many cytokines and growth factors transmit signals from the cell membrane to the nucleus to regulate gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Gene Regulation

A simplified diagram of the JAK-STAT signaling pathway.
Experimental Workflow for IC50 Determination

The process of determining the IC50 of a compound involves a series of sequential steps, from preparing the necessary reagents to analyzing the final data.

IC50_Workflow start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound add_compound Add Compound Dilutions to Plate prep_compound->add_compound prep_assay Prepare Assay Plate with JAK Enzyme and Substrate prep_assay->add_compound initiate_reaction Initiate Reaction with ATP add_compound->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction and Add Detection Reagent incubate->stop_reaction read_plate Read Luminescence stop_reaction->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end

Workflow for determining the IC50 of a JAK inhibitor.

Conclusion

The selectivity profile is a cornerstone in the preclinical evaluation of a novel JAK inhibitor like the hypothetical "this compound." A detailed understanding of its potency and selectivity against the four JAK isoforms is essential for predicting its therapeutic efficacy and safety. The methodologies and frameworks presented in this guide provide a comprehensive approach to characterizing the selectivity of a new chemical entity targeting the JAK kinases, thereby informing its future clinical development.

References

Structural Analysis of Bayer-18 Binding to TYK2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases. Its role in transducing signals for interleukins (IL-12, IL-23) and type I interferons makes it a compelling therapeutic target. Bayer-18 has emerged as a selective inhibitor of TYK2, demonstrating potential in modulating these inflammatory responses. This technical guide provides an in-depth analysis of the structural basis of TYK2 inhibition, with a focus on the binding characteristics of selective inhibitors like this compound. While a specific co-crystal structure of this compound with TYK2 is not publicly available, this document will leverage existing structural data of TYK2 in complex with other inhibitors to infer the binding mode and guide future research.

TYK2 Structure and Function

TYK2 is comprised of four major domains: the N-terminal FERM (4.1 protein, ezrin, radixin, moesin) and SH2 (Src homology 2) domains, which are involved in receptor binding, and the C-terminal pseudokinase (JH2) and kinase (JH1) domains. The JH1 domain possesses the catalytic activity responsible for phosphorylation of downstream STAT proteins, while the JH2 domain, once thought to be catalytically inactive, plays a crucial regulatory role by modulating the activity of the JH1 domain. Recent advancements in drug discovery have highlighted the JH2 domain as a target for allosteric inhibitors, offering a new paradigm for achieving selectivity among the highly conserved ATP-binding sites of the JAK family kinases.

This compound: A Selective TYK2 Inhibitor

This compound is a potent and selective inhibitor of TYK2.[1][2] Its chemical and physical properties are summarized below.

PropertyValue
CAS Number 1251752-12-1
Molecular Formula C₁₉H₂₇FN₆O₂
Molecular Weight 390.5 g/mol [2][3]
IC₅₀ (TYK2) 18.7 nM[3]
Selectivity >1000-fold selective against JAK2, CDK, and KDR[2]

Structural Analysis of Inhibitor Binding to TYK2

In the absence of a direct crystal structure of this compound bound to TYK2, we can infer its binding mode by examining the structures of TYK2 in complex with other selective inhibitors. TYK2 inhibitors can be broadly categorized into two classes based on their binding site: ATP-competitive inhibitors that bind to the JH1 domain and allosteric inhibitors that target the JH2 pseudokinase domain.[4]

Binding to the Kinase Domain (JH1):

Several crystal structures of the TYK2 kinase domain in complex with ATP-competitive inhibitors have been resolved (e.g., PDB IDs: 4GJ2, 6X8F, 7UYU).[5][6][7] These structures reveal a canonical kinase fold with the inhibitor occupying the ATP-binding pocket, forming hydrogen bonds with the hinge region residues and making hydrophobic interactions with surrounding amino acids. Given its chemical structure, it is plausible that this compound acts as an ATP-competitive inhibitor, engaging with key residues in the active site of the JH1 domain.

Binding to the Pseudokinase Domain (JH2):

A novel and highly successful approach to TYK2 inhibition involves targeting the JH2 pseudokinase domain. Allosteric inhibitors like deucravacitinib bind to the JH2 domain, stabilizing an inactive conformation of TYK2 and preventing its activation.[8][9] This mechanism offers a high degree of selectivity over other JAK family members due to lower sequence conservation in the JH2 domain compared to the highly conserved ATP-binding site in the JH1 domain.[10] While it is not confirmed that this compound binds to the JH2 domain, this remains a possibility and a key area for future investigation.

Signaling Pathway

TYK2 is a key component of the JAK-STAT signaling pathway, which is initiated by the binding of cytokines to their receptors. This leads to the activation of receptor-associated JAKs, including TYK2, which then phosphorylate downstream STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.

TYK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α/β) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK_other Other JAK (e.g., JAK2) Receptor->JAK_other Activates STAT STAT TYK2->STAT Phosphorylates JAK_other->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Bayer18 This compound Bayer18->TYK2 Inhibits Experimental_Workflow start Start protein_prep TYK2 Protein Expression & Purification start->protein_prep biochem_assay Biochemical Assays (e.g., Kinase Activity) protein_prep->biochem_assay binding_assay Binding Assays (e.g., HTRF, ITC) protein_prep->binding_assay crystallography Co-crystallization with this compound protein_prep->crystallography ic50 Determine IC₅₀ biochem_assay->ic50 kd Determine K_d & Thermodynamics binding_assay->kd analysis Structural & Functional Analysis ic50->analysis kd->analysis structure Solve Crystal Structure crystallography->structure structure->analysis end End analysis->end

References

Methodological & Application

how to use Bayer-18 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Bayer-18 in Cell Culture

Disclaimer: The following document is a template and guide for the application of a hypothetical compound, "this compound," in cell culture. The information provided is based on standard laboratory practices and may require optimization for specific cell lines and experimental conditions.

Introduction

This compound is a novel small molecule inhibitor of the XYZ signaling pathway, which has shown significant promise in preclinical studies for its anti-proliferative and pro-apoptotic effects in various cancer cell lines. This document provides detailed protocols for the use of this compound in cell culture, including cytotoxicity assays, Western blotting for target validation, and cell cycle analysis.

Materials and Reagents

  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma)

    • A549 (human lung carcinoma)

    • HEK293T (human embryonic kidney)

  • Culture Media:

    • DMEM (Dulbecco's Modified Eagle Medium)

    • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound:

    • Provided as a 10 mM stock solution in DMSO

    • Store at -20°C

  • Reagents for Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • DMSO (Dimethyl sulfoxide)

    • Propidium Iodide (PI)

    • RNase A

    • Primary and secondary antibodies for Western blotting (e.g., anti-pXYZ, anti-XYZ, anti-Actin)

    • ECL (Enhanced Chemiluminescence) substrate

Quantitative Data Summary

The following table summarizes the effective concentrations and key findings from preliminary studies with this compound.

Cell LineAssay TypeIC50 Value (µM)Incubation Time (hours)Key Observations
MCF-7MTT Assay5.248Dose-dependent inhibition of cell proliferation.
A549MTT Assay8.748Moderate sensitivity to this compound.
HEK293TMTT Assay> 5048Low cytotoxicity in non-cancerous cells.
MCF-7Western Blot1024Significant reduction in pXYZ levels.
A549Cell Cycle Analysis1524G1 phase arrest observed.

Experimental Protocols

Cell Culture and Maintenance
  • Culture all cell lines in their respective media supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.

MTT Assay for Cell Viability

This protocol assesses the cytotoxic effects of this compound.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with varying concentrations of this compound incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Read absorbance at 570 nm add_dmso->read calculate Calculate IC50 read->calculate

Caption: Workflow for determining cell viability using the MTT assay.

Protocol Steps:

  • Seed cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000 cells/well.

  • Allow cells to attach and grow for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium with the this compound dilutions and a vehicle control (DMSO).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blotting for Target Engagement

This protocol is used to verify the effect of this compound on the phosphorylation of its target, XYZ.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detection Detection treat Treat cells with This compound (10 µM) lyse Lyse cells and quantify protein treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab ecl Add ECL substrate secondary_ab->ecl image Image chemiluminescence ecl->image

Caption: Western blotting workflow to detect protein expression.

Protocol Steps:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with 10 µM this compound or vehicle control for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., anti-pXYZ, anti-XYZ, anti-Actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathway

This compound acts by inhibiting the phosphorylation of XYZ, a key kinase in a signaling cascade that promotes cell proliferation and survival.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor XYZ XYZ Kinase Receptor->XYZ pXYZ p-XYZ (Active) XYZ->pXYZ Phosphorylation Downstream Downstream Effectors pXYZ->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Bayer18 This compound Bayer18->pXYZ Inhibition

Caption: Proposed mechanism of action for this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability in MTT assay Inconsistent cell seeding; uneven drug distribution.Ensure proper cell suspension before seeding; mix plate gently after adding this compound.
No change in pXYZ levels Incorrect this compound concentration; short incubation.Perform a dose-response and time-course experiment; check the activity of the compound.
High background in Western blot Insufficient blocking; primary antibody too concentrated.Increase blocking time or change blocking agent; optimize primary antibody dilution.
Off-target effects observed Compound may not be completely selective.Test in a panel of cell lines; use lower concentrations; consider profiling against other kinases.

Conclusion

This compound demonstrates potent and selective inhibition of the XYZ signaling pathway, leading to reduced cell proliferation in cancer cell lines. The protocols outlined in this document provide a framework for further investigation into the therapeutic potential of this compound. Further studies are warranted to explore its in vivo efficacy and safety profile.

Application Notes and Protocols for Bayer-18, a Selective TYK2 Inhibitor, in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific in vivo dosage and administration protocols for the compound designated as "Bayer-18." The information presented herein is based on the known characteristics of this compound as a selective Tyrosine Kinase 2 (TYK2) inhibitor and incorporates generalized protocols for evaluating similar TYK2 inhibitors in mouse models. The provided dosages and experimental designs should be considered as a starting point for research, and investigators must conduct dose-finding and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental conditions.

Introduction to this compound

This compound is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2).[1] In vitro studies have demonstrated its high affinity for TYK2, with an IC50 of 18.7 nM in HTRF assays.[1] The compound exhibits significant selectivity, with over 1000-fold greater inhibition of TYK2 compared to other kinases such as JAK2, CDK, and KDR.[1] TYK2 is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and type I interferons. These signaling pathways are implicated in the pathogenesis of various autoimmune and inflammatory diseases. The selective inhibition of TYK2 by this compound makes it a valuable research tool for investigating the role of this kinase in disease models and for the preclinical assessment of potential therapeutic agents.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of TYK2. TYK2 is a key component of the Janus kinase (JAK) family and is essential for the signal transduction of specific cytokine receptors. Upon cytokine binding, the receptor-associated TYK2 and another JAK family member are activated, leading to the phosphorylation of the receptor and the subsequent recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammatory and immune responses. By inhibiting TYK2, this compound can block these downstream signaling events.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 TYK2 TYK2 Receptor:f1->TYK2 JAK JAK Receptor:f1->JAK STAT STAT TYK2->STAT P JAK->STAT P pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Nucleus Nucleus pSTAT_dimer->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription This compound This compound This compound->TYK2 Inhibition

Caption: Simplified TYK2 Signaling Pathway

Quantitative Data from Preclinical Studies of Similar TYK2 Inhibitors

As no specific in vivo data for this compound is available, the following tables summarize dosage information from preclinical mouse studies of other selective TYK2 inhibitors. This data can serve as a reference for designing initial studies with this compound.

Table 1: Oral Dosage of TYK2 Inhibitors in Mouse Models

CompoundMouse StrainDisease ModelDosage Range (mg/kg)Dosing FrequencyEfficacy
TYK2-IN-12C57BL/6IL-23 Induced Inflammation10, 30, 100DailyDose-dependent reduction in immune responses
TYK2 Degrader (15t)Not SpecifiedImiquimod-induced Psoriasis15Not SpecifiedAlleviation of psoriasis pathology

Experimental Protocols

The following are generalized protocols for the in vivo evaluation of a TYK2 inhibitor in a mouse model of inflammation. These should be adapted and optimized for this compound.

Preparation of Dosing Solution

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of DMSO, PEG300, and Tween 80 in saline)

Procedure:

  • Determine the required concentration of this compound based on the desired dosage and the average weight of the mice.

  • In a sterile tube, weigh the appropriate amount of this compound powder.

  • Add a small amount of the vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension or solution.

  • Prepare the dosing solution fresh daily.

In Vivo Efficacy Study in an IL-23-Induced Ear Inflammation Model

This model is relevant for studying the effects of TYK2 inhibition on IL-23-mediated inflammation.

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

Experimental Design:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Randomly divide mice into the following groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose, e.g., 10 mg/kg)

    • Group 3: this compound (mid dose, e.g., 30 mg/kg)

    • Group 4: this compound (high dose, e.g., 100 mg/kg)

    • Group 5: Positive control (e.g., another known TYK2 inhibitor)

  • On day 0, administer the first oral dose of vehicle, this compound, or positive control.

  • One hour after dosing, inject 20 µL of recombinant mouse IL-23 (or vehicle) intradermally into the right ear of each mouse.

  • Continue daily oral dosing for the duration of the experiment (e.g., 4 days).

  • Measure ear thickness daily using a digital caliper.

  • At the end of the study, euthanize the mice and collect ear tissue for histological analysis and cytokine measurement (e.g., IL-17A, IL-22).

Experimental_Workflow Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Dosing Oral Dosing Randomization->Dosing IL23_Injection IL-23 Injection Dosing->IL23_Injection Daily_Measurement Daily Ear Thickness Measurement IL23_Injection->Daily_Measurement Daily_Measurement->Dosing Repeat Daily Endpoint Endpoint Analysis Daily_Measurement->Endpoint Histology Histology Endpoint->Histology Cytokine_Analysis Cytokine_Analysis Endpoint->Cytokine_Analysis

Caption: IL-23-Induced Ear Inflammation Model Workflow

Pharmacokinetic Studies

To determine the pharmacokinetic profile of this compound in mice, a dedicated study should be conducted.

Experimental Design:

  • Use male C57BL/6 mice, 8-10 weeks old.

  • Administer a single dose of this compound via intravenous (IV) and oral (PO) routes in separate groups of mice.

  • Collect blood samples at various time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Process blood to obtain plasma and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Table 2: Example Pharmacokinetic Parameters for a TYK2 Inhibitor in Mice

ParameterIV AdministrationPO Administration
Dose (mg/kg)310
Cmax (ng/mL)-To be determined
Tmax (h)-To be determined
AUC (ng*h/mL)To be determinedTo be determined
t1/2 (h)To be determinedTo be determined
Bioavailability (%)-To be determined

Safety and Tolerability

Throughout all in vivo studies, it is crucial to monitor the health of the animals.

Monitoring Parameters:

  • Daily observation for any signs of toxicity (e.g., changes in behavior, posture, or grooming).

  • Body weight measurements at regular intervals.

  • At the end of the study, gross necropsy and collection of major organs for histopathological examination.

Conclusion

This compound is a selective TYK2 inhibitor with potential for in vivo studies in mouse models of inflammation and autoimmune diseases. While specific dosage information for this compound is not publicly available, the provided protocols and data from similar compounds offer a solid foundation for initiating preclinical research. Rigorous experimental design, including dose-finding studies and careful monitoring of animal welfare, will be essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Bayer-18 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bayer-18 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. TYK2 plays a crucial role in the signaling pathways of various cytokines, including interleukins (IL-12, IL-23) and type I interferons, which are pivotal in immune and inflammatory responses. By targeting TYK2, this compound serves as a valuable tool for investigating the JAK/STAT signaling cascade and holds potential for the development of therapeutics for autoimmune diseases and cancer. Accurate and consistent preparation of a this compound stock solution is the first critical step for reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of a this compound stock solution for in vitro research applications.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Chemical Name N-(tert-butyl)-N'-(3-((5-fluoro-4-((2-hydroxy-1,1-dimethylethyl)amino)pyrimidin-2-yl)amino)phenyl)urea
Molecular Formula C₁₉H₂₇FN₆O₂
Molecular Weight 390.5 g/mol
CAS Number 1251752-12-1
Appearance Solid powder
Solubility Soluble in DMSO
Storage (Solid) -20°C
Storage (Stock Solution) -20°C for up to 1 month or -80°C for up to 6 months

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound solid powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile filter tips

  • Analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

  • Weighing this compound: Carefully weigh out 3.905 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

    • Calculation: To prepare a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows: Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L) Mass (mg) = 10 mmol/L × 390.5 g/mol × 0.001 L × 1000 mg/g = 3.905 mg

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the 10 mM this compound stock solution to typical working concentrations for use in cell culture experiments. A common working concentration for this compound is in the low micromolar range, as its IC50 for inhibiting the viability of certain cell lines is reported to be 2-3 µM.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile filter tips

Procedure:

  • Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To ensure accurate final concentrations and minimize pipetting errors, it is recommended to perform a serial dilution. For example, to prepare a 1 mM intermediate stock:

    • Pipette 10 µL of the 10 mM stock solution into a sterile microcentrifuge tube.

    • Add 90 µL of sterile cell culture medium or DMSO.

    • Mix thoroughly by gentle pipetting or vortexing.

  • Final Dilution: Prepare the final working solution by diluting the stock or intermediate solution into the final volume of cell culture medium. For example, to achieve a final concentration of 2 µM in 1 mL of medium:

    • Using the 1 mM intermediate stock: Add 2 µL of the 1 mM solution to 998 µL of cell culture medium.

    • Using the 10 mM stock solution: Add 0.2 µL of the 10 mM stock solution to 999.8 µL of cell culture medium.

  • DMSO Concentration Control: It is crucial to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be less than 0.5%, and a vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Application: Add the prepared working solution to your cell-based assay as required by your experimental design.

Mandatory Visualizations

G Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Bring this compound to RT Bring this compound to RT Weigh 3.905 mg this compound Weigh 3.905 mg this compound Bring this compound to RT->Weigh 3.905 mg this compound Add 1 mL DMSO Add 1 mL DMSO Weigh 3.905 mg this compound->Add 1 mL DMSO Vortex until dissolved Vortex until dissolved Add 1 mL DMSO->Vortex until dissolved Aliquot into single-use volumes Aliquot into single-use volumes Vortex until dissolved->Aliquot into single-use volumes Store at -20°C or -80°C Store at -20°C or -80°C Aliquot into single-use volumes->Store at -20°C or -80°C

Caption: Workflow for preparing a 10 mM this compound stock solution.

G This compound Inhibition of the TYK2/STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Bayer18 This compound Bayer18->TYK2 Inhibition DNA DNA pSTAT_dimer->DNA Transcription Regulation Gene_Expression Gene Expression DNA->Gene_Expression

Caption: this compound inhibits the TYK2-mediated JAK/STAT signaling pathway.

Application Notes and Protocols for Bayer-18 in Western Blot Analysis of Phosphorylated STAT

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bayer-18 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[1][2][3] Upon ligand binding to their respective receptors, JAKs, including TYK2, become activated and phosphorylate the receptor chains. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.[1][2][4]

Given its selective inhibition of TYK2, this compound provides a valuable tool for researchers to investigate the specific role of TYK2 in various signaling pathways and to assess the therapeutic potential of TYK2 inhibition. These application notes provide a detailed protocol for utilizing this compound in Western blot analysis to measure the phosphorylation status of STAT proteins, a key downstream event of TYK2 activation.

Mechanism of Action of this compound in the JAK/STAT Pathway

This compound exerts its effect by selectively inhibiting the kinase activity of TYK2. By doing so, it prevents the phosphorylation and activation of downstream STAT proteins that are dependent on TYK2 for their activation. This leads to a reduction in the levels of phosphorylated STATs (p-STAT), which can be quantitatively measured by Western blot analysis.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Bayer18 This compound Bayer18->TYK2 Inhibition Gene Target Gene Transcription Nucleus->Gene Regulation

Figure 1: JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

A. Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., human peripheral blood mononuclear cells, specific cancer cell lines) in appropriate cell culture plates at a density that will allow for sufficient protein extraction after treatment.

  • Cell Starvation (Optional): Depending on the cell type and basal p-STAT levels, it may be necessary to serum-starve the cells for 4-18 hours prior to treatment to reduce background phosphorylation.

  • Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a suitable cytokine (e.g., IL-6, IFN-α) at a pre-determined optimal concentration and time to induce STAT phosphorylation.

  • Cell Lysis: After stimulation, immediately place the plates on ice and wash the cells with ice-cold Phosphate Buffered Saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[6]

B. Western Blot Analysis
  • Sample Preparation: Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[5] Run the gel according to the manufacturer's instructions to separate the proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5][6]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5][6][7] For phospho-protein detection, BSA is often recommended.[6]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-p-STAT3 Tyr705) and a primary antibody for total STAT protein. Dilute the antibodies in blocking buffer according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.[8]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[7][8]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species for 1 hour at room temperature.[6]

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[5]

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-STAT signal to the total STAT signal to account for any variations in protein loading.

cluster_workflow Western Blot Workflow for p-STAT Analysis A Cell Treatment with This compound and Cytokine B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to Membrane) C->D E Blocking D->E F Primary Antibody Incubation (p-STAT, Total STAT) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis (Densitometry) H->I

Figure 2: Experimental workflow for Western blot analysis of p-STAT.

Data Presentation

The quantitative data obtained from the densitometry analysis of the Western blots should be summarized in a clear and structured table. This allows for easy comparison of the effects of different concentrations of this compound on STAT phosphorylation.

This compound Conc. (nM)p-STAT3 (Tyr705) Relative IntensityTotal STAT3 Relative IntensityNormalized p-STAT3/Total STAT3 Ratio% Inhibition of p-STAT3
0 (Vehicle Control)1.00 ± 0.081.02 ± 0.050.980%
100.75 ± 0.060.99 ± 0.040.7622.4%
500.42 ± 0.041.01 ± 0.060.4257.1%
1000.21 ± 0.030.98 ± 0.050.2178.6%
5000.05 ± 0.011.03 ± 0.040.0594.9%

Table 1: Hypothetical quantitative data demonstrating the dose-dependent inhibition of IL-6-induced STAT3 phosphorylation by this compound in a human cell line. Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for utilizing this compound as a selective TYK2 inhibitor to study the JAK/STAT signaling pathway. By employing Western blot analysis, researchers can effectively quantify the dose-dependent effects of this compound on STAT phosphorylation, thereby elucidating the specific role of TYK2 in their biological system of interest. This approach is valuable for both basic research and drug development professionals seeking to understand and modulate inflammatory and immune responses.

References

Application Notes and Protocols for Kinase Activity Assays Using a Bayer Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The designation "Bayer-18" is not uniquely associated with a single, publicly documented kinase inhibitor. This document provides a general framework and detailed protocols for conducting kinase activity assays, using BAY 1816032 , a potent and selective BUB1 kinase inhibitor, as an illustrative example. Researchers should adapt these protocols based on the specific Bayer compound and its target kinase of interest.

Introduction to Kinase Inhibition Assays

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1][2] Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them a major focus for drug discovery and development.[1][3] Kinase activity assays are essential tools for identifying and characterizing novel kinase inhibitors, determining their potency and selectivity, and elucidating their mechanism of action.[4][5]

These application notes provide detailed protocols for both biochemical and cell-based kinase activity assays, which are fundamental in preclinical research and drug development.

Signaling Pathway: BUB1 Kinase in Cell Cycle Control

Budding uninhibited by benzimidazoles 1 (BUB1) is a serine/threonine kinase that plays a crucial role in the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. Inhibition of BUB1 kinase can lead to chromosome mis-segregation and is a therapeutic strategy being explored for cancer treatment, often in combination with other agents like taxanes.[6][7]

BUB1_Signaling_Pathway cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Kinetochore_Attachment_Errors Kinetochore Attachment Errors BUB1 BUB1 Kinetochore_Attachment_Errors->BUB1 activates SAC_Activation SAC Activation BUB1->SAC_Activation Anaphase_Inhibition Anaphase Inhibition SAC_Activation->Anaphase_Inhibition Anaphase_Inhibition->Metaphase blocks transition to Anaphase BAY_1816032 BAY 1816032 (this compound Example) BAY_1816032->BUB1 inhibits

BUB1 Kinase Signaling Pathway in the Spindle Assembly Checkpoint.

Quantitative Data for BAY 1816032

The following table summarizes the in vitro potency of the BUB1 kinase inhibitor, BAY 1816032. This data is essential for designing experiments and interpreting results.

ParameterValueDescriptionReference
IC50 (BUB1, low ATP) 6.5 nMHalf-maximal inhibitory concentration in a biochemical assay with low ATP concentration.[8]
IC50 (BUB1, high ATP) 1900 nMHalf-maximal inhibitory concentration in a biochemical assay with high (2mM) ATP concentration.[8]
Cellular P-H2A IC50 43 nMHalf-maximal inhibitory concentration for the phosphorylation of Histone H2A in HeLa cells.[8]
Target Residence Time 87 minThe duration of time the inhibitor remains bound to its target kinase.[8]

Experimental Protocols

Biochemical Kinase Activity Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a universal assay suitable for a wide range of kinases.[1][9]

Experimental Workflow:

Biochemical_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of This compound inhibitor Start->Compound_Prep Reaction_Setup Add kinase, substrate, ATP, and inhibitor to plate Compound_Prep->Reaction_Setup Incubation1 Incubate at room temperature (e.g., 60 minutes) Reaction_Setup->Incubation1 ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubation1->ADP_Glo_Reagent Incubation2 Incubate at room temperature (40 minutes) ADP_Glo_Reagent->Incubation2 Kinase_Detection_Reagent Add Kinase Detection Reagent Incubation2->Kinase_Detection_Reagent Incubation3 Incubate at room temperature (30 minutes) Kinase_Detection_Reagent->Incubation3 Luminescence_Reading Read luminescence on a plate reader Incubation3->Luminescence_Reading Data_Analysis Analyze data and determine IC50 Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Workflow for a Biochemical Kinase Assay (ADP-Glo™).

Materials:

  • Kinase of interest (e.g., recombinant BUB1)

  • Kinase substrate (specific to the kinase)

  • This compound inhibitor (e.g., BAY 1816032)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • DMSO

  • 384-well white plates

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the this compound inhibitor in 100% DMSO.

    • Perform serial dilutions of the inhibitor in kinase buffer containing a final DMSO concentration of 1%.

  • Kinase Reaction:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase enzyme solution.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final concentrations of kinase, substrate, and ATP should be optimized for each specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)

This protocol measures the activity of a kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.[10]

Experimental Workflow:

Cellular_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate and incubate overnight Start->Cell_Seeding Compound_Treatment Treat cells with serial dilutions of this compound inhibitor Cell_Seeding->Compound_Treatment Incubation1 Incubate for a defined period (e.g., 1-2 hours) Compound_Treatment->Incubation1 Cell_Lysis Lyse cells to release proteins Incubation1->Cell_Lysis Lysate_Transfer Transfer lysate to an assay plate Cell_Lysis->Lysate_Transfer Antibody_Incubation Add detection antibodies (e.g., for TR-FRET or ELISA) Lysate_Transfer->Antibody_Incubation Incubation2 Incubate to allow antibody binding Antibody_Incubation->Incubation2 Signal_Detection Read the plate (e.g., fluorescence, colorimetric signal) Incubation2->Signal_Detection Data_Analysis Analyze data and determine cellular IC50 Signal_Detection->Data_Analysis End End Data_Analysis->End

Workflow for a Cell-Based Kinase Phosphorylation Assay.

Materials:

  • Cell line expressing the kinase of interest (e.g., HeLa cells for BUB1)

  • This compound inhibitor (e.g., BAY 1816032)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Lysis buffer

  • Detection reagents (e.g., TR-FRET or ELISA kit specific for the phosphorylated substrate)

  • Phosphate-buffered saline (PBS)

  • DMSO

Protocol:

  • Cell Culture and Seeding:

    • Culture the cells under standard conditions.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the this compound inhibitor in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the inhibitor or DMSO (vehicle control).

    • Incubate the cells for a predetermined time (e.g., 1-2 hours) to allow for inhibitor action.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells and solubilize the proteins.

  • Detection of Substrate Phosphorylation:

    • Transfer the cell lysates to an assay plate (e.g., for TR-FRET or ELISA).

    • Follow the manufacturer's protocol for the specific detection kit. This typically involves the addition of antibodies that recognize the total and phosphorylated forms of the substrate.

  • Data Acquisition and Analysis:

    • Read the plate using a suitable plate reader.

    • Calculate the ratio of the phosphorylated substrate to the total substrate.

    • Plot this ratio against the inhibitor concentration and determine the cellular IC50 value.

Troubleshooting and Optimization

  • Assay Conditions: Optimal concentrations of enzyme, substrate, and ATP should be determined empirically for each kinase.[11]

  • DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is at a level that does not significantly affect kinase activity.[11]

  • Incubation Times: Incubation times for both the kinase reaction and the detection steps may need to be optimized.

  • Cell-Based Assays: Cell density, inhibitor treatment time, and the choice of cell line can all impact the results of cell-based assays.

By following these detailed application notes and protocols, researchers can effectively utilize Bayer kinase inhibitors in their studies to advance our understanding of kinase biology and accelerate the development of novel therapeutics.

References

Application Notes: Profiling Cellular Responses to Bayer-18, a Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Ras-Raf-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through activating mutations in BRAF or RAS genes, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] Bayer-18 is a potent and selective, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2, the dual-specificity kinases that act as a central node in this cascade. By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1/2, leading to cell cycle arrest and apoptosis in susceptible tumor cells.[4][5]

These application notes provide a comprehensive overview of cancer cell lines sensitive to this compound treatment, detailed protocols for assessing cellular responses, and a summary of the underlying molecular mechanisms. The information presented is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of MEK inhibitors.

Cell Line Sensitivity to this compound (MEK Inhibitor)

The sensitivity of cancer cell lines to MEK inhibition is strongly correlated with their genetic background, particularly the presence of activating mutations in the BRAF gene.[2][3][6] Cell lines harboring the BRAF V600E mutation are exquisitely dependent on the MEK-ERK pathway for survival and are therefore highly sensitive to MEK inhibitors.[2] Pancreatic cancer cell lines, which frequently harbor activating KRAS mutations, also exhibit sensitivity to MEK inhibition.[7][8]

The following tables summarize the 50% inhibitory concentration (IC50) values for representative MEK inhibitors (Trametinib and Selumetinib) in various cancer cell lines, which can be used as a proxy for sensitivity to this compound.

Table 1: Sensitivity of BRAF-Mutant Melanoma Cell Lines to MEK Inhibitors

Cell LineBRAF Mutation StatusMEK InhibitorIC50 (nM)
A375V600ETrametinib1.0 - 2.5
SK-MEL-23FusionSelumetinibSensitive
C0902FusionSelumetinibSensitive
NZM28G469A, L584FCI-1040Sensitive
Various V600E Trametinib 0.3 - 0.85

Data compiled from multiple sources, specific IC50 values can vary based on experimental conditions. Trametinib has been shown to be approximately 100-fold more potent than the earlier MEK inhibitor CI-1040.[9]

Table 2: Sensitivity of KRAS-Mutant Pancreatic Cancer Cell Lines to MEK Inhibitors

Cell LineKRAS Mutation StatusMEK InhibitorIC50 (nM)
AsPC-1G12DTrametinib1.046
PSN1G12RTrametinib3.866
MiaPaCa-2G12CTrametinib9.167
BxPC3Wild-TypeTrametinibModerately Sensitive (~50)
PANC-1G12DTrametinibRelatively Resistant (>1000)

Sensitivity in pancreatic cancer cell lines can be influenced by the specific KRAS mutation and other co-occurring genetic alterations.[8][10][11]

Signaling Pathway Analysis

This compound targets the MEK1/2 kinases within the canonical Ras-Raf-MEK-ERK pathway. The diagram below illustrates the signaling cascade and the point of inhibition.

MEK_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf (e.g., BRAF) Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation promotes Bayer18 This compound Bayer18->MEK inhibits

Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To assess the efficacy of this compound, a series of in vitro assays can be performed. The following diagram outlines a typical experimental workflow.

Experimental_Workflow cluster_assays Endpoint Assays start Seed Cells in Multi-well Plates treat Treat with this compound (Dose-Response) start->treat incubate Incubate for Specified Time (e.g., 72 hours) treat->incubate viability Cell Viability Assay (CellTiter-Glo®) incubate->viability apoptosis Apoptosis Assay (Annexin V Staining) incubate->apoptosis western Western Blot (p-ERK/Total ERK) incubate->western

Caption: A generalized workflow for evaluating the cellular effects of this compound.

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[6]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well or 384-well plates suitable for luminescence readings

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled multi-well plate at a predetermined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium. Include wells with medium only for background measurement.

  • Compound Treatment: After allowing cells to adhere (typically overnight), treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) under standard cell culture conditions.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently until the substrate is fully dissolved.[12]

  • Assay Protocol: a. Equilibrate the plate to room temperature for approximately 30 minutes.[13] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the average background luminescence from all readings. Plot the percentage of viable cells relative to the vehicle control against the log concentration of this compound to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[2][14][15]

Materials:

  • FITC Annexin V Apoptosis Detection Kit

  • 1X Binding Buffer (provided with the kit)

  • Propidium Iodide (PI) Staining Solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed 1-2 x 10^6 cells in appropriate culture flasks. Treat with this compound at the desired concentrations (e.g., 1x and 5x IC50) for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding flask.

  • Cell Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[2]

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14] b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI Staining Solution.[7][14] d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][14] e. After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).[14]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol is used to detect the inhibition of MEK1/2 activity by measuring the phosphorylation status of its direct downstream target, ERK1/2.[1]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: a. Seed cells and treat with various concentrations of this compound for a short duration (e.g., 1-2 hours) to observe direct pathway inhibition. b. Wash cells with cold PBS and lyse them on ice using lysis buffer. c. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: a. Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes. b. Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[1] c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[1] c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1] e. Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: a. To normalize for protein loading, strip the membrane of the phospho-ERK antibody. b. Re-block the membrane and probe with the primary antibody for total ERK1/2, followed by the secondary antibody and detection steps as described above.[3]

  • Analysis: Quantify the band intensities using densitometry software. The level of ERK phosphorylation is determined by the ratio of the phospho-ERK signal to the total ERK signal. A dose-dependent decrease in this ratio indicates effective inhibition by this compound.[1]

References

Application Notes and Protocols for Bayer-18 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bayer-18 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] TYK2 plays a crucial role in the signaling pathways of several key cytokines, including Type I interferons (IFNs), interleukin-12 (IL-12), and IL-23.[2][3] By blocking TYK2 activity, this compound can modulate downstream signaling cascades, primarily the STAT (Signal Transducer and Activator of Transcription) pathway, making it a valuable tool for research in immunology, oncology, and inflammatory diseases.[4][5] Furthermore, inhibition of the TYK2-STAT pathway has been shown to induce apoptosis in certain cancer cell lines.[6][7]

Flow cytometry is a powerful technique for the multi-parametric analysis of single cells. It is an ideal platform to investigate the cellular effects of this compound, including its impact on cell viability, apoptosis, and the phosphorylation status of intracellular signaling proteins. These application notes provide detailed protocols for utilizing this compound in flow cytometric assays to facilitate research and drug development efforts.

Key Applications of this compound in Flow Cytometry

  • Analysis of Apoptosis Induction: Quantify the induction of apoptosis in target cell populations upon treatment with this compound using Annexin V and Propidium Iodide (PI) staining.

  • Inhibition of STAT Phosphorylation: Measure the inhibitory effect of this compound on cytokine-induced phosphorylation of STAT proteins within specific cell subsets.

  • Cell Viability and Proliferation Assays: Assess the impact of this compound on the viability and proliferation of various cell types.

Data Presentation

Table 1: Effect of this compound on Apoptosis of Human T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Line (Jurkat)
This compound Concentration (nM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)95.2 ± 2.13.1 ± 0.81.7 ± 0.5
1088.5 ± 3.58.2 ± 1.23.3 ± 0.7
10065.7 ± 4.225.4 ± 3.18.9 ± 1.5
100020.1 ± 5.858.6 ± 6.321.3 ± 4.2
Table 2: Inhibition of IL-12-induced STAT4 Phosphorylation by this compound in Human Peripheral Blood Mononuclear Cells (PBMCs)
This compound Concentration (nM)% Inhibition of pSTAT4 (Y693) in CD4+ T cells
0 (Vehicle Control)0
125.3 ± 4.5
1068.9 ± 7.2
10092.1 ± 3.8
100098.5 ± 1.2

Experimental Protocols

Protocol 1: Analysis of Apoptosis Induction using Annexin V and Propidium Iodide

This protocol details the steps to quantify apoptosis in a cell line (e.g., Jurkat) treated with this compound.

Materials:

  • This compound (dissolved in DMSO)

  • Jurkat cells (or other target cell line)

  • RPMI-1640 medium with 10% FBS

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C and 5% CO2.

    • Seed cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 24 hours. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Cell Harvesting and Washing:

    • Harvest cells by transferring the cell suspension to a 1.5 mL microcentrifuge tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells once with 1 mL of cold PBS.

    • Centrifuge again and discard the supernatant.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the instrument.

    • Acquire at least 10,000 events per sample.

    • Gate on the cell population based on forward and side scatter properties.

    • Analyze the fluorescence of Annexin V-FITC (typically detected in the FL1 channel) and PI (typically detected in the FL3 channel).

    • Quantify the percentage of cells in each quadrant: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Protocol 2: Measurement of Intracellular STAT4 Phosphorylation

This protocol describes how to measure the inhibition of IL-12-induced STAT4 phosphorylation in human PBMCs by this compound.

Materials:

  • This compound (dissolved in DMSO)

  • Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated

  • RPMI-1640 medium with 10% FBS

  • Recombinant Human IL-12

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol)

  • Fluorochrome-conjugated antibodies: anti-CD4 (e.g., PerCP-Cy5.5), anti-pSTAT4 (Y693) (e.g., PE)

  • Flow cytometer

Procedure:

  • Cell Preparation and Pre-treatment:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour at 37°C. Include a vehicle control.

  • Cytokine Stimulation:

    • Stimulate the cells with recombinant human IL-12 (e.g., 20 ng/mL final concentration) for 15 minutes at 37°C. Include an unstimulated control.

  • Fixation:

    • Immediately after stimulation, stop the reaction by adding an equal volume of Fixation Buffer.

    • Incubate for 10-15 minutes at room temperature.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Permeabilization:

    • Gently vortex the cell pellet while adding 1 mL of ice-cold 90% methanol.

    • Incubate on ice for 30 minutes.

    • Wash the cells twice with 1 mL of PBS containing 1% BSA (Staining Buffer).

  • Intracellular and Surface Staining:

    • Resuspend the permeabilized cells in 100 µL of Staining Buffer.

    • Add the anti-CD4 and anti-pSTAT4 antibodies at their predetermined optimal concentrations.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with 1 mL of Staining Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 300-500 µL of Staining Buffer.

    • Analyze the samples on a flow cytometer.

    • Use appropriate single-color controls for compensation.

    • Gate on the lymphocyte population based on forward and side scatter, then gate on CD4+ T cells.

    • Measure the median fluorescence intensity (MFI) of pSTAT4-PE within the CD4+ T cell population.

    • Calculate the percentage inhibition of pSTAT4 phosphorylation relative to the stimulated vehicle control.

Mandatory Visualizations

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT TYK2->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Bayer18 This compound Bayer18->TYK2 Inhibition DNA DNA pSTAT_dimer->DNA Transcription Factor Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Transcription Apoptosis_Workflow start Start: Cell Culture treatment Treat cells with this compound (or Vehicle Control) start->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data: Quantify Apoptotic Populations acquire->analyze end End: Results analyze->end pSTAT_Workflow start Start: Isolate PBMCs pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with Cytokine (e.g., IL-12) pretreat->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm stain Intracellular and Surface Staining (anti-pSTAT4, anti-CD4) fix_perm->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data: Measure pSTAT4 MFI in CD4+ cells acquire->analyze end End: Results analyze->end

References

Troubleshooting & Optimization

Bayer-18 Experimental Results: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Bayer-18, a selective TYK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] By inhibiting TYK2, this compound can modulate downstream signaling pathways, such as the JAK/STAT pathway, which is often dysregulated in various diseases, including cancer and inflammatory conditions.[1]

Q2: What are the recommended storage conditions for this compound?

A2: this compound is typically supplied as a solid. For long-term storage, it should be stored at -20°C for up to two years.[2] Once dissolved, the stock solution should be aliquoted and stored at -80°C for up to six months or -20°C for up to one month to avoid repeated freeze-thaw cycles.[1]

Q3: What is the solubility of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in a cell culture medium.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT)

Q: I am not observing the expected decrease in cell viability after treating my cells with this compound.

A: There are several potential reasons for this observation. Please consider the following troubleshooting steps:

  • Cell Line Sensitivity: The reported IC50 values for this compound are in the range of 2-3 µM for ALCL cell lines (K299, SR786, Mac1, and Mac2a).[1] Your cell line of interest may have lower sensitivity to TYK2 inhibition.

    • Recommendation: Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal concentration for your specific cell line.

  • Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1]

    • Recommendation: Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.

  • Incubation Time: The duration of treatment may not be sufficient to induce a significant effect on cell viability.

    • Recommendation: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.

Quantitative Data Summary: this compound IC50 Values

Cell LineIC50 (µM)
K2992-3
SR7862-3
Mac12-3
Mac2a2-3
Apoptosis Assays (e.g., Annexin V/PI Staining)

Q: I am not detecting a significant increase in apoptosis after this compound treatment.

A: Similar to cell viability assays, several factors could contribute to this result:

  • Sub-optimal Concentration: The concentration of this compound used may be too low to induce apoptosis in your cell line.

    • Recommendation: Use a concentration that is at or above the IC50 value determined from your cell viability assays.

  • Timing of Assay: Apoptosis is a dynamic process. The time point at which you are assessing apoptosis might be too early or too late.

    • Recommendation: Conduct a time-course experiment to capture the peak of the apoptotic response.

  • Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough to detect subtle changes.

    • Recommendation: Consider using a complementary apoptosis assay, such as a caspase activity assay (e.g., Caspase-3/7), to confirm your findings.

Western Blotting for Phospho-STAT3

Q: I do not see a decrease in phosphorylated STAT3 (p-STAT3) levels after treating cells with this compound.

A: Since this compound is a TYK2 inhibitor, a downstream effect should be the reduction of STAT3 phosphorylation. If you are not observing this, consider the following:

  • Stimulation Conditions: To observe a decrease in p-STAT3, the pathway often needs to be activated with a cytokine, such as Interleukin-6 (IL-6) or Interleukin-10 (IL-10), before or concurrently with this compound treatment.

    • Recommendation: Ensure your experimental protocol includes a step for cytokine stimulation to activate the JAK/STAT pathway.

  • Antibody Quality: The antibodies used for detecting total STAT3 and p-STAT3 may not be optimal.

    • Recommendation: Validate your antibodies using appropriate positive and negative controls.

  • Lysis Buffer Composition: The lysis buffer must contain phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Recommendation: Double-check the composition of your lysis buffer and ensure that phosphatase inhibitors have been freshly added.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis (Annexin V/PI) Assay by Flow Cytometry
  • Cell Treatment: Treat cells with the desired concentration of this compound for the determined optimal time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Visualizations

TYK2_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activates JAK Other JAKs Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Expression Nucleus->Gene Bayer18 This compound Bayer18->TYK2 Inhibits

Caption: TYK2 Signaling Pathway Inhibition by this compound.

Experimental_Workflow Start Start Culture Cell Culture Start->Culture Treat Treat with this compound Culture->Treat Viability Cell Viability Assay Treat->Viability Apoptosis Apoptosis Assay Treat->Apoptosis Western Western Blot Treat->Western Data Data Analysis Viability->Data Apoptosis->Data Western->Data End End Data->End

Caption: General Experimental Workflow for this compound.

Troubleshooting_Tree Problem No effect of this compound observed CheckConc Is the concentration optimal? Problem->CheckConc DoseResponse Perform dose-response CheckConc->DoseResponse No CheckTime Is the incubation time sufficient? CheckConc->CheckTime Yes DoseResponse->CheckTime TimeCourse Perform time-course CheckTime->TimeCourse No CheckCompound Is the compound stable? CheckTime->CheckCompound Yes TimeCourse->CheckCompound NewAliquot Use fresh aliquot CheckCompound->NewAliquot No Success Problem Solved CheckCompound->Success Yes NewAliquot->Success

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Technical Support Center: Optimizing Bayer-18 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bayer-18, a selective TYK2 inhibitor. Here you will find troubleshooting advice and frequently asked questions to ensure accurate and reproducible IC50 determination in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3][4][5] TYK2 plays a crucial role in the signaling pathways of various cytokines, including interleukins (IL-12, IL-23) and Type I interferons (IFNs). By inhibiting TYK2, this compound blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the inflammatory response.

Q2: What is the reported IC50 of this compound?

The half-maximal inhibitory concentration (IC50) of this compound has been reported to be approximately 18.7 nM in biochemical HTRF assays.[1][2][4] In cell-based viability assays, the IC50 for specific anaplastic large cell lymphoma (ALCL) cell lines (K299, SR786, Mac1, and Mac2a) is in the range of 2-3 µM.[3][5] It is important to note that the IC50 value can vary depending on the assay format, cell type, and experimental conditions.

Q3: What are the key signaling pathways affected by this compound?

This compound primarily targets the TYK2-mediated signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of TYK2 and its partner JAKs. Activated TYK2 then phosphorylates STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.

Bayer18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation Bayer18 This compound Bayer18->TYK2 Inhibition pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Transcription Gene Transcription (Inflammatory Response) DNA->Transcription

This compound Signaling Pathway

Experimental Protocols

Detailed Methodology for IC50 Determination using MTT Assay

This protocol outlines the steps for determining the IC50 of this compound on adherent cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Adherent cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Perform a cell count and adjust the cell density. The optimal seeding density should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound Solutions:

    • Prepare a high-concentration stock solution of this compound in DMSO. This compound is sparingly soluble in DMSO (1-10 mg/mL).[1][4]

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to test a wide range of concentrations initially (e.g., 0.01 µM to 100 µM) and then narrow the range based on the initial results. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in the 96-well plate.Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
No dose-dependent inhibition observed Incorrect concentration range of this compound.Perform a wider range of concentrations in the initial experiment (e.g., logarithmic dilutions from 1 nM to 100 µM).
This compound precipitated out of solution.Ensure the final DMSO concentration is low (<0.5%). Prepare fresh dilutions for each experiment. Visually inspect for precipitates before adding to cells.
Cell line is not sensitive to TYK2 inhibition.Confirm that the chosen cell line expresses TYK2 and that the pathway is active and relevant to the cell's survival or proliferation.
IC50 value is significantly different from reported values Different experimental conditions.IC50 values are highly dependent on the cell line, incubation time, and assay method. Ensure your experimental parameters are consistent.
Issues with this compound stock solution.Verify the concentration and integrity of your this compound stock. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. This compound stock solutions in DMSO are stable for at least one month at -20°C and six months at -80°C.[3]
High background in MTT assay Contamination of cell culture.Regularly check for microbial contamination.
Interference of this compound with the MTT assay.Some compounds can directly reduce MTT. Run a control with this compound in cell-free medium to check for direct reduction.
Low signal in MTT assay Insufficient number of viable cells.Optimize the initial cell seeding density.
Incomplete dissolution of formazan crystals.Ensure complete dissolution by gentle shaking and visual inspection before reading the plate.

Data Presentation

Table 1: this compound Properties

PropertyValueReference
Target TYK2[1][2][3][4][5]
IC50 (Biochemical) 18.7 nM[1][2][4]
IC50 (Cell-based) 2-3 µM (ALCL cells)[3][5]
Solubility Sparingly soluble in DMSO (1-10 mg/mL) and Ethanol[1][4]
Storage (Solid) -20°C[1][2]
Storage (DMSO stock) -20°C (1 month), -80°C (6 months)[3]

Table 2: Recommended Concentration Ranges for IC50 Determination

Experiment PhaseConcentration Range (µM)Purpose
Initial Range Finding 0.001 - 100 (Logarithmic scale)To broadly determine the inhibitory range.
Refined IC50 Determination Narrowed range based on initial findings (e.g., 5-7 points around the estimated IC50)To accurately calculate the IC50 value.

Experimental Workflow Diagram

IC50_Workflow start Start cell_culture 1. Cell Culture (Adherent Cells) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding incubation1 3. Incubation (24h) (Cell Attachment) cell_seeding->incubation1 drug_prep 4. Prepare this compound Dilutions incubation1->drug_prep cell_treatment 5. Cell Treatment incubation1->cell_treatment drug_prep->cell_treatment incubation2 6. Incubation (24h, 48h, or 72h) cell_treatment->incubation2 mtt_addition 7. Add MTT Reagent incubation2->mtt_addition incubation3 8. Incubation (2-4h) mtt_addition->incubation3 solubilization 9. Solubilize Formazan incubation3->solubilization read_plate 10. Read Absorbance (570 nm) solubilization->read_plate data_analysis 11. Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

IC50 Determination Workflow

References

Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with information and troubleshooting advice regarding the off-target effects of multi-kinase inhibitors, using Sorafenib as a representative example.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes in our experiments with a multi-kinase inhibitor. Could these be due to off-target effects?

A1: Yes, it is highly probable. Multi-kinase inhibitors are designed to block the activity of specific kinases, but they can also interact with other, unintended kinase and non-kinase targets. These "off-target" interactions can lead to a variety of unexpected cellular responses. For instance, Sorafenib is known to inhibit several kinases beyond its primary targets (VEGFR and PDGFR), which can result in unforeseen phenotypic changes in cells.

Q2: What are the known primary and major off-target kinases for Sorafenib?

A2: Sorafenib's primary targets are VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor). However, it also potently inhibits other kinases, which are considered its major off-targets. A summary of these is provided in the table below.

Q3: How can we experimentally verify if an observed effect is off-target?

A3: To determine if a cellular response is due to an off-target effect, you can employ several strategies. One common approach is to use a structurally different inhibitor that targets the same primary pathway. If you do not observe the same phenotype, it is likely the original effect was off-target. Another strategy is to use genetic approaches, such as siRNA or CRISPR, to knock down the suspected off-target protein and see if it replicates the observed phenotype.

Troubleshooting Guide

Issue 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).

  • Possible Cause 1: Off-target kinase inhibition. The inhibitor might be affecting kinases essential for cell survival in your specific cell line, which are not its primary targets. This can lead to variable results depending on the expression levels of these off-target kinases.

  • Troubleshooting Step 1: Perform a kinase profiling assay to identify the full spectrum of kinases inhibited by the compound at the concentration you are using.

  • Troubleshooting Step 2: Validate the involvement of a suspected off-target by knocking down its expression (e.g., using siRNA) and then treating with the inhibitor. If the effect of the inhibitor is diminished, it confirms the off-target interaction.

Issue 2: Unexpected changes in a signaling pathway that is not the primary target.

  • Possible Cause 2: The inhibitor may be interacting with an upstream or downstream component of a different signaling pathway.

  • Troubleshooting Step 1: Conduct a phospho-proteomics screen to get a broad overview of the signaling pathways affected by your compound.

  • Troubleshooting Step 2: Use western blotting to probe for the activation (phosphorylation) status of key proteins in related signaling pathways that might be affected.

Data Summary

Table 1: Kinase Inhibition Profile of Sorafenib

This table summarizes the inhibitory activity of Sorafenib against its primary targets and selected major off-target kinases. The IC50 (half-maximal inhibitory concentration) values indicate the concentration of the drug required to inhibit the kinase activity by 50%.

Kinase TargetTypeIC50 (nM)
VEGFR-2 Primary Target90
PDGFR-β Primary Target58
c-KIT Off-Target68
FLT3 Off-Target58
RET Off-Target15
BRAF Primary Target22
CRAF Primary Target6

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC50 of a compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • Kinase buffer

    • Test compound (e.g., Sorafenib)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add 5 µL of the diluted compound to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and substrate in kinase buffer to each well.

    • To initiate the reaction, add 10 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Visualizations

Signaling Pathway Diagram

cluster_primary Primary Targets cluster_off_target Off-Targets VEGFR VEGFR Proliferation Proliferation VEGFR->Proliferation PDGFR PDGFR Angiogenesis Angiogenesis PDGFR->Angiogenesis RAF RAF Kinases Survival Survival RAF->Survival cKIT c-KIT Cell_Growth Cell_Growth cKIT->Cell_Growth FLT3 FLT3 Differentiation Differentiation FLT3->Differentiation RET RET Migration Migration RET->Migration Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->RAF Inhibits Sorafenib->cKIT Inhibits Sorafenib->FLT3 Inhibits Sorafenib->RET Inhibits

Caption: Sorafenib's primary and off-target kinase inhibition profile.

Experimental Workflow Diagram

A Observe Unexpected Phenotype B Hypothesize Off-Target Effect A->B C Kinase Profiling Screen B->C D Identify Potential Off-Targets C->D E Validate with siRNA or CRISPR Knockdown D->E F Phenotype Replicated? E->F G Confirm Off-Target Effect F->G Yes H Re-evaluate Experimental Approach F->H No

Technical Support Center: Improving Bayer-18 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Bayer-18 is a hypothetical MEK1/2 inhibitor used here for illustrative purposes. The guidance provided is based on established principles for small molecule kinase inhibitors and does not pertain to any specific real-world compound. For research use only.

Introduction

This technical support center is designed for researchers, scientists, and drug development professionals working with the novel MEK1/2 inhibitor, this compound. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during in vivo experiments and to help optimize the therapeutic efficacy of this compound.

The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signaling cascade involved in cell proliferation, survival, and gene expression.[1] Its dysregulation is implicated in approximately one-third of all cancers, making it a key target for therapeutic intervention.[1] this compound is an allosteric, non-ATP-competitive inhibitor of MEK1 and MEK2, the only known substrates of which are ERK1/2.[2] By inhibiting MEK, this compound aims to block downstream signaling and suppress tumor growth.[3]

I. Signaling Pathway and Mechanism of Action

Understanding the mechanism of action is crucial for troubleshooting. This compound targets the MEK1/2 kinases within the MAPK signaling cascade.

MEK_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Bayer18 This compound Bayer18->MEK Inhibition

Diagram 1. this compound Mechanism of Action in the MAPK Pathway.

II. Frequently Asked Questions (FAQs)

Q1: My in vitro data for this compound is potent (nanomolar IC50), but I'm seeing poor efficacy in my mouse xenograft model. What are the likely causes?

This is a common challenge in drug development. The discrepancy between in vitro potency and in vivo efficacy can stem from several factors related to pharmacokinetics (PK) and pharmacodynamics (PD).[4][5]

  • Poor Bioavailability: The compound may not be well absorbed into the systemic circulation after administration (e.g., oral gavage). This can be due to low aqueous solubility or poor permeability.[6][7]

  • Rapid Metabolism/Clearance: The drug may be quickly metabolized by the liver or cleared by the kidneys, resulting in insufficient drug concentration at the tumor site for an adequate duration.[4]

  • Low Tumor Penetration: Even with good plasma exposure, the drug may not effectively penetrate the tumor tissue to reach its target.[8]

  • Suboptimal Dosing Regimen: The dose or frequency of administration may be too low to maintain a therapeutic concentration of the drug.

  • Inappropriate Formulation: The vehicle used to dissolve or suspend this compound may not be optimal for absorption.[9]

Q2: How can I improve the solubility and bioavailability of this compound for in vivo studies?

Many new chemical entities are poorly water-soluble, which is a major hurdle for in vivo studies.[6][10] Several formulation strategies can be employed to overcome this:

  • pH Modification: For ionizable compounds, adjusting the pH of the vehicle can increase solubility.[6]

  • Co-solvents: Using a mixture of water-miscible organic solvents like polyethylene glycol (PEG), DMSO, or ethanol can enhance solubility.[6][11]

  • Surfactants: Surfactants such as Tween 80 or Cremophor can be used to create micellar solutions that solubilize hydrophobic compounds.[6][7]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[7][12]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[6][7][10]

Q3: What should I investigate first when troubleshooting poor efficacy?

A systematic approach is key. The first step is to establish whether the drug is reaching its target in the tumor at a sufficient concentration to have a biological effect.

  • Pharmacokinetic (PK) Study: Measure the concentration of this compound in the plasma and tumor tissue over time after a single dose. This will determine the Cmax (peak concentration), Tmax (time to peak concentration), and AUC (total drug exposure).

  • Pharmacodynamic (PD) Study: Assess target engagement in the tumor. Since this compound is a MEK inhibitor, a key PD biomarker is the level of phosphorylated ERK (p-ERK), the downstream substrate of MEK.[2][13] A reduction in p-ERK levels in tumor tissue after dosing indicates that the drug is engaging its target.[14][15]

If PK/PD analysis shows poor exposure or insufficient target modulation, formulation and dosing regimen optimization is necessary. If both are adequate but efficacy is still low, investigate potential resistance mechanisms.

Q4: What are common mechanisms of resistance to MEK inhibitors like this compound?

Resistance to MEK inhibitors can be innate or acquired.[1] Common mechanisms include:

  • Upstream Reactivation: Amplification or mutation of upstream drivers like KRAS or BRAF can override MEK inhibition.[16][17]

  • Bypass Signaling: Activation of parallel signaling pathways, such as the PI3K/AKT pathway, can compensate for the MAPK pathway blockade.

  • Feedback Loops: Inhibition of MEK can sometimes trigger feedback loops that reactivate upstream components like receptor tyrosine kinases (RTKs).[18][19]

  • Target Alteration: Mutations in the MEK1 gene itself can prevent this compound from binding effectively.[16]

III. Troubleshooting Guides & Data Interpretation

Use the following workflow and tables to diagnose and address poor in vivo efficacy.

Troubleshooting_Workflow start Start: Poor In Vivo Efficacy Observed check_pkpd Conduct Pilot PK/PD Study: - Measure Plasma & Tumor Drug Levels (PK) - Measure Tumor p-ERK Levels (PD) start->check_pkpd pkpd_ok Are PK Exposure and PD Target Modulation Adequate? check_pkpd->pkpd_ok optimize_formulation Optimize Formulation & Dosing - Test different vehicles (Table 1) - Adjust dose/schedule (Table 2) pkpd_ok->optimize_formulation No investigate_resistance Investigate Resistance Mechanisms: - Analyze bypass pathways (p-AKT) - Sequence tumor for mutations (MEK, KRAS) - Consider combination therapy pkpd_ok->investigate_resistance Yes re_evaluate Re-evaluate Efficacy with Optimized Regimen optimize_formulation->re_evaluate re_evaluate->check_pkpd success Improved Efficacy investigate_resistance->success

Diagram 2. Troubleshooting workflow for poor in vivo efficacy.
Data Presentation: Interpreting PK and Efficacy Data

The following tables present hypothetical data to guide your experimental interpretation.

Table 1: Hypothetical Pharmacokinetic Data for Different this compound Formulations

Formulation VehicleDose (mg/kg, PO)Plasma Cmax (ng/mL)Plasma AUC (ngh/mL)Tumor Cmax (ng/g)Tumor AUC (ngh/g)
0.5% CMC in Water5015060050200
20% PEG400 in Saline5080048004502700
10% Solutol in Saline 50 1250 9500 980 7600
  • Interpretation: In this example, the simple suspension in CMC results in poor exposure. Changing the vehicle to a co-solvent (PEG400) or a surfactant-based system (Solutol) significantly improves plasma and tumor drug concentrations, with the Solutol formulation being superior.[6][11]

Table 2: Hypothetical Efficacy and PD Data with Optimized Formulation

Dose (mg/kg, PO, QD)Tumor Growth Inhibition (%)Avg. p-ERK Inhibition at 4h (%)Body Weight Change (%)
Vehicle Control00+5
254560+2
50 85 92 -4
1009598-15 (unacceptable toxicity)
  • Interpretation: This data shows a clear dose-response relationship between this compound administration, target (p-ERK) inhibition, and anti-tumor efficacy.[13] The 50 mg/kg dose provides robust efficacy with acceptable toxicity, while the 100 mg/kg dose, although slightly more efficacious, exceeds the maximum tolerated dose (MTD).[11]

IV. Key Experimental Protocols

Protocol 1: Mouse Xenograft Efficacy Study

This protocol outlines a standard efficacy study using a cell line-derived xenograft (CDX) model.[20]

  • Cell Culture: Culture human cancer cells (e.g., A375 melanoma, which has a BRAF V600E mutation) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.[21]

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width^2).

  • Randomization: When average tumor volume reaches 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group). Ensure even distribution of tumor sizes across groups.[22]

  • Dosing: Prepare this compound in the optimized vehicle. Administer the drug (e.g., daily by oral gavage) at the predetermined doses. The control group receives the vehicle only.

  • Data Collection: Continue to monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration. Euthanize animals if they show signs of excessive distress or if body weight loss exceeds 20%.

  • Analysis: Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

Protocol 2: Pharmacodynamic (p-ERK) Assessment
  • Study Design: Use tumor-bearing mice (as in Protocol 1). A separate cohort of mice is typically used for PD studies.

  • Dosing: Administer a single dose of this compound or vehicle to respective groups.

  • Sample Collection: At specified time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize a subset of mice from each group (n=3 per timepoint).

  • Tumor Excision: Immediately excise the tumors and snap-freeze them in liquid nitrogen to preserve protein phosphorylation status. Store at -80°C.

  • Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer containing phosphatase and protease inhibitors.

  • Western Blot or ELISA: Quantify the levels of total ERK and phosphorylated ERK (p-ERK) in the tumor lysates using either Western Blot or a quantitative ELISA kit.

  • Analysis: Normalize the p-ERK signal to the total ERK signal for each sample. Calculate the percent inhibition of p-ERK relative to the vehicle-treated controls at each time point. This provides a measure of the magnitude and duration of target engagement.[23]

V. Advanced Troubleshooting: Formulation Development

If initial formulation strategies are insufficient, a more systematic approach may be needed. The choice of formulation depends on the physicochemical properties of this compound.

Formulation_Decision_Tree start Start: this compound has poor aqueous solubility is_ionizable Is the compound ionizable (acidic/basic)? start->is_ionizable ph_adjust Attempt pH adjustment of vehicle is_ionizable->ph_adjust Yes is_lipophilic Is the compound lipophilic (LogP > 3)? is_ionizable->is_lipophilic No ph_adjust->is_lipophilic lipid_formulation Evaluate lipid-based systems (e.g., SEDDS, SMEDDS) is_lipophilic->lipid_formulation Yes cosolvent_surfactant Test co-solvents (PEG, Propylene Glycol) and surfactants (Tween 80, Solutol) is_lipophilic->cosolvent_surfactant No amorphous_dispersion Consider amorphous solid dispersions (e.g., with HPMCAS) or particle size reduction (nanomilling) lipid_formulation->amorphous_dispersion cosolvent_surfactant->amorphous_dispersion

Diagram 3. Decision tree for formulation strategy selection.

References

inconsistent results with Bayer-18 what to check

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Bayer-18, a selective TYK2 inhibitor. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] It plays a role in signaling pathways involved in apoptosis and inflammation.[1]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C for up to two years.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for one month.[1]

Q3: In what solvents is this compound soluble?

This compound is soluble in DMSO.[2]

Q4: What are the expected IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. In HTRF assays, the IC50 for TYK2 is 18.7 nM.[2][3] In cell viability assays with ALCL cell lines (K299, SR786, Mac1, and Mac2a), the IC50 is in the range of 2-3 µM.[1]

Troubleshooting Guide for Inconsistent Results

Inconsistent results in cell-based assays can arise from a variety of factors.[4][5][6] This guide provides a systematic approach to identifying and resolving common issues when working with this compound.

Q1: My IC50 values for this compound are fluctuating between experiments. What should I check first?

Variability in IC50 values is a common issue in cell-based assays.[4] A logical first step is to examine your experimental setup for potential sources of error.

Troubleshooting Workflow for Inconsistent IC50 Values

Troubleshooting_Workflow cluster_Initial_Checks Initial Checks cluster_Assay_Execution Assay Execution cluster_Data_Analysis Data Analysis Reagent_Integrity Reagent Integrity (this compound Stock, Media, etc.) Liquid_Handling Liquid Handling Precision (Pipetting Technique, Calibration) Reagent_Integrity->Liquid_Handling If reagents are OK Cell_Health Cell Health & Consistency (Passage #, Density, Morphology) Cell_Health->Liquid_Handling If cells are consistent Protocol_Adherence Protocol Adherence (Incubation Times, Concentrations) Protocol_Adherence->Liquid_Handling If protocol is followed Plate_Effects Plate Effects (Edge Effects, Evaporation) Liquid_Handling->Plate_Effects Instrument_Performance Instrument Performance (Reader Calibration, Settings) Plate_Effects->Instrument_Performance Curve_Fitting Curve Fitting & Normalization Instrument_Performance->Curve_Fitting Statistical_Analysis Statistical Analysis Curve_Fitting->Statistical_Analysis Consistent_Results Consistent_Results Statistical_Analysis->Consistent_Results Consistent Results Inconsistent_Results Inconsistent IC50 Inconsistent_Results->Reagent_Integrity Check Inconsistent_Results->Cell_Health Check Inconsistent_Results->Protocol_Adherence Check

Caption: Troubleshooting workflow for inconsistent IC50 results.

Q2: How can I minimize variability related to cell culture?

Consistent cell culture practices are critical for reproducible results.[7]

  • Cell Line Authentication: Regularly verify the identity of your cell line to avoid cross-contamination.

  • Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to physiological changes.[7]

  • Cell Density: Ensure a uniform cell seeding density across all wells, as this can impact cell health and response to treatment.[7] Uneven cell distribution can be caused by agitation of the plate after seeding.[8]

  • Cell Morphology: Visually inspect your cells before each experiment to ensure they appear healthy and have a normal morphology.[8]

Q3: What aspects of the experimental protocol should I scrutinize?

Minor deviations in the protocol can introduce significant variability.

  • Liquid Handling: Inaccurate or inconsistent pipetting is a major source of error.[5] Ensure your pipettes are calibrated and use proper techniques.

  • Incubation Times: Adhere strictly to the specified incubation times, as variations can alter the apparent potency of the compound.[4]

  • Evaporation: In long-term assays, evaporation from the outer wells of a microplate can concentrate media components and affect cell growth.[8] Consider using hydration chambers or filling the outer wells with sterile water or media to minimize this "edge effect".[8]

Q4: Could the preparation of this compound be a source of inconsistency?

Proper handling of the compound is essential.

  • Stock Solution: Prepare fresh stock solutions of this compound in DMSO and aliquot them for single use to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that is toxic to the cells. Run a solvent control to assess its effect on cell viability.

Quantitative Data Summary

ParameterValueSource
Target TYK2[1][2][3]
IC50 (HTRF Assay) 18.7 nM[2][3]
IC50 (ALCL Cell Viability) 2-3 µM[1]
Solubility DMSO[2]
Solid Storage -20°C (up to 2 years)[2]
Stock Solution Storage -80°C (up to 6 months) or -20°C (up to 1 month)[1]

This compound Signaling Pathway

This compound functions by inhibiting TYK2, a key component of the JAK-STAT signaling pathway. This pathway is crucial for transmitting signals from cytokine and growth factor receptors on the cell surface to the nucleus, where they regulate gene expression involved in inflammation, immunity, and cell proliferation.

TYK2 Signaling Pathway

TYK2_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Bayer18 This compound Bayer18->TYK2 Inhibits Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates

References

Bayer-18 stability at room temperature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Bayer-18.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C. Under these conditions, it is stable for at least two years.[1]

Q2: How should I store stock solutions of this compound?

A2: Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[2] It is recommended to store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Q3: What is the stability of this compound at room temperature?

A3: There is limited specific quantitative data available in the public domain regarding the long-term stability of this compound at room temperature. While some suppliers may ship the compound at room temperature, this is generally for short durations.[2] For optimal product performance and to ensure experimental reproducibility, it is critical to adhere to the recommended storage conditions. If the compound has been left at room temperature for an extended period, its integrity may be compromised.

Q4: I accidentally left my vial of solid this compound at room temperature overnight. Can I still use it?

A4: While short-term exposure to room temperature, especially for the solid form, may not lead to immediate and complete degradation, the stability is not guaranteed. For critical experiments, it is advisable to use a fresh vial of the compound that has been stored under the recommended conditions to ensure the accuracy of your results. If you must use the potentially compromised vial, it is recommended to first qualify its performance in a small-scale, non-critical experiment.

Q5: The stock solution of this compound was left on the bench for several hours. Is it still viable?

A5: Stock solutions are generally less stable than the solid compound. Leaving a stock solution at room temperature for several hours could lead to degradation, impacting the effective concentration and the outcome of your experiments. It is recommended to discard the solution and prepare a fresh one from a properly stored solid sample.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent or unexpected experimental results Degradation of this compound due to improper storage.1. Verify the storage conditions of your this compound solid and stock solutions.2. If improper storage is suspected, use a new vial of this compound stored under the recommended conditions (-20°C for solid, -80°C for stock solutions) for subsequent experiments.3. Consider performing a dose-response experiment to check the activity of the potentially compromised compound against a new lot.
Precipitate observed in the stock solution after thawing Poor solubility or degradation.1. Ensure you are using an appropriate solvent for dissolution. This compound is soluble in DMSO.[1]2. Gently warm the solution and vortex to aid dissolution.3. If the precipitate persists, it may indicate degradation or saturation. It is advisable to prepare a fresh stock solution.
Loss of compound activity over time in ongoing experiments Instability of the compound in the experimental media at 37°C.1. Prepare fresh working solutions from a properly stored stock solution for each experiment.2. Minimize the time the compound is kept in aqueous media before being added to the cells or assay.3. If possible, perform a time-course experiment to assess the stability of this compound under your specific experimental conditions.

Experimental Protocols

Protocol: Assessing the Stability of this compound at Room Temperature

This protocol provides a general workflow for researchers who wish to determine the stability of this compound under their specific laboratory conditions.

1. Materials:

  • This compound (solid)
  • Appropriate solvent (e.g., DMSO)
  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
  • Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
  • Analytical balance
  • Volumetric flasks and pipettes

2. Procedure:

  • Time Point 0 (T0) Sample Preparation:
  • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
  • Immediately dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
  • Inject the T0 sample into the HPLC system and record the chromatogram. The main peak corresponds to intact this compound. Note its retention time and peak area.
  • Room Temperature Incubation:
  • Store the remaining stock solution at room temperature (e.g., 20-25°C) and protect it from light.
  • Subsequent Time Points (e.g., T1, T2, T3...):
  • At predetermined time intervals (e.g., 24h, 48h, 72h, 1 week), take an aliquot of the stock solution stored at room temperature.
  • Dilute the aliquot with the mobile phase to the same concentration as the T0 sample.
  • Inject the sample into the HPLC system and record the chromatogram under the same conditions as the T0 sample.
  • Data Analysis:
  • Compare the peak area of the intact this compound at each time point to the peak area at T0.
  • Calculate the percentage of this compound remaining at each time point.
  • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for this compound at Room Temperature

Time (hours)This compound Remaining (%)
0100
2498.5
4896.2
7294.0
168 (1 week)88.7
Note: This data is for illustrative purposes only and does not represent actual experimental results.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis prep_solid Weigh Solid this compound prep_stock Prepare Stock Solution (T0) prep_solid->prep_stock prep_hplc Prepare HPLC Sample (T0) prep_stock->prep_hplc store_rt Store Stock Solution at Room Temp prep_stock->store_rt hplc_t0 HPLC Analysis (T0) prep_hplc->hplc_t0 analyze Compare Peak Areas hplc_t0->analyze hplc_tx HPLC Analysis at Time X store_rt->hplc_tx Aliquot at intervals hplc_tx->analyze

Caption: Experimental workflow for assessing the room temperature stability of this compound.

This compound is an inhibitor of Tyrosine Kinase 2 (TYK2), which is a member of the Janus kinase (JAK) family.[1][3][4][5] The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses.

jak_stat_pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak TYK2 / JAK receptor->jak Activates stat STAT jak->stat Phosphorylates cytokine Cytokine cytokine->receptor Binds stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates gene Gene Transcription nucleus->gene Induces bayer18 This compound bayer18->jak Inhibits

Caption: The inhibitory action of this compound on the JAK/STAT signaling pathway.

References

Technical Support Center: Minimizing Variability in Assays Utilizing Bayer-18 (A Selective TYK2 Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bayer-18, a selective TYK2 inhibitor. The information provided aims to help minimize variability in experimental assays and ensure reliable, reproducible results.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.

Issue 1: High Variability in IC50 Determination for this compound

  • Question: We are observing significant variability in the IC50 values for this compound between experimental runs. What are the potential causes and how can we address this?

  • Answer: High variability in IC50 determination can stem from several factors. Here are the most common causes and their solutions:

    • Inconsistent Reagent Preparation: Minor differences in the concentration of assay components (e.g., ATP in a kinase assay, or substrate) can significantly impact inhibitor potency.

      • Solution: Prepare a master mix for all reagents to be used across all wells of an experiment.[1] Use calibrated pipettes and ensure thorough mixing of all solutions. For ATP-competitive inhibitors like many kinase inhibitors, the concentration of ATP relative to the inhibitor is critical.

    • Cell Health and Density: Variations in cell health, passage number, and seeding density can alter the cellular response to the inhibitor.[2][3]

      • Solution: Use cells with a consistent passage number and ensure they are in the logarithmic growth phase.[4] Optimize and standardize the cell seeding density for your specific assay to achieve a robust assay window.[3]

    • Solvent Concentration: this compound is soluble in DMSO.[3][5] Inconsistent final concentrations of DMSO across wells can affect enzyme activity and cell viability.

      • Solution: Ensure the final DMSO concentration is consistent across all wells, including controls. Typically, the final DMSO concentration should be kept below 0.5% to minimize effects on cell-based assays.

    • Incubation Times: Variability in incubation times with the inhibitor or detection reagents can lead to inconsistent results.

      • Solution: Standardize all incubation times and use a multichannel pipette or automated liquid handler to ensure simultaneous addition of reagents to replicate wells.[6]

Issue 2: Low Signal or Inconsistent Results in HTRF Assay with this compound

  • Question: Our Homogeneous Time-Resolved Fluorescence (HTRF) assay for TYK2 kinase activity with this compound is showing a low signal-to-background ratio and inconsistent readings. What could be the problem?

  • Answer: Low signal and inconsistency in HTRF assays can be frustrating. Here are some troubleshooting steps:

    • Reagent Storage and Handling: HTRF reagents, especially the donor and acceptor fluorophores, are sensitive to light and improper storage.

      • Solution: Store all HTRF reagents as recommended by the manufacturer, protected from light. Allow reagents to come to room temperature before use.

    • Plate Choice: The type of microplate used can significantly impact luminescence and fluorescence assays.

      • Solution: Use white, opaque plates for luminescence and HTRF assays to maximize the signal and prevent crosstalk between wells.[7][8]

    • Reader Settings: Incorrect plate reader settings can lead to suboptimal signal detection.

      • Solution: Optimize the reader settings for your specific HTRF assay, including gain, integration time, and read height. Ensure the correct filters for the donor and acceptor wavelengths are in use.

    • Crosstalk: High signal in one well can bleed over into adjacent wells, artificially inflating their readings.

      • Solution: Avoid placing very high and very low concentration samples adjacent to each other. If possible, leave an empty well between the highest concentration of the inhibitor and the negative control.[9]

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a selective small molecule inhibitor of Tyrosine Kinase 2 (TYK2).[1][3][5] TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases that play a critical role in cytokine signaling through the JAK-STAT pathway.[3] this compound has an IC50 of 18.7 nM for TYK2 in HTRF assays and exhibits high selectivity over other kinases such as JAK2, CDK2, and KDR.[3][5]

What is the recommended solvent and storage for this compound?

This compound is a solid that is soluble in DMSO.[3][5] For long-term storage, it should be kept as a solid at -20°C, where it is stable for at least two years.[5] Stock solutions in DMSO can be stored at -80°C for up to six months.[8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]

What are the key considerations for designing a kinase assay with this compound?

When designing a kinase assay to evaluate this compound, consider the following:

  • ATP Concentration: Since many kinase inhibitors are ATP-competitive, the concentration of ATP in the assay will influence the measured IC50 value. It is recommended to perform the assay at an ATP concentration close to the Km value for TYK2.

  • Enzyme Concentration: The concentration of the TYK2 enzyme should be optimized to ensure a linear reaction rate during the course of the assay.

  • Substrate Concentration: The concentration of the peptide or protein substrate should also be optimized for a robust signal.

  • Controls: Include appropriate controls such as no enzyme, no substrate, and a positive control inhibitor.

How can I minimize variability in cell-based assays using this compound?

To minimize variability in cell-based assays with this compound:

  • Standardize Cell Culture: Maintain consistent cell culture conditions, including media, supplements, passage number, and confluency at the time of the assay.[2]

  • Optimize Cell Seeding: Determine the optimal cell seeding density to ensure a good assay window and avoid overgrowth or cell death during the experiment.[3]

  • Use Frozen Cell Stocks: For large-scale screening, using a single, large batch of cryopreserved cells can reduce variability between experiments.[2]

  • Control for Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile media or PBS.[10]

Data Presentation

Table 1: Impact of Final DMSO Concentration on TYK2 Kinase Activity

Final DMSO Concentration (%)Relative TYK2 Activity (%)Coefficient of Variation (CV) (%)
0.11004.2
0.5984.5
1.0926.8
2.08111.3

Table 2: Representative IC50 Values for this compound under Different ATP Concentrations

ATP ConcentrationThis compound IC50 (nM)
10 µM15.2
50 µM28.7
100 µM (Km)55.4
500 µM189.1

Experimental Protocols

Protocol 1: Preparation of this compound Serial Dilutions for IC50 Determination

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations for your dose-response curve. For example, a 1:3 serial dilution.

  • From each of the DMSO serial dilutions, perform a further dilution into the assay buffer to achieve the final desired concentrations. This step is crucial to ensure the final DMSO concentration remains constant across all wells.

  • Add the diluted this compound to the assay plate, followed by the other assay components according to your specific protocol.

Protocol 2: General Protocol for a TYK2 HTRF Assay

  • Add 5 µL of diluted this compound or vehicle (DMSO in assay buffer) to the wells of a white, low-volume 384-well plate.

  • Add 5 µL of TYK2 enzyme and ULight™-JAK-1 (Tyr1023) peptide substrate mix to each well.

  • Add 5 µL of ATP solution to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of Eu-cryptate labeled anti-phosphotyrosine antibody (detection reagent) in HTRF detection buffer to stop the reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 and plot the results against the inhibitor concentration to determine the IC50.

Visualizations

G JAK-STAT Signaling Pathway and the Role of TYK2 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT JAK->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Expression Nucleus->Gene Bayer18 This compound Bayer18->TYK2

Caption: The JAK-STAT signaling pathway is initiated by cytokine binding, leading to the activation of JAKs, including TYK2. This compound selectively inhibits TYK2, thereby blocking downstream signaling.

G Troubleshooting Workflow for IC50 Variability Start High IC50 Variability Observed CheckReagents Review Reagent Preparation Start->CheckReagents CheckCells Assess Cell Culture Consistency Start->CheckCells CheckProtocol Verify Assay Protocol Execution Start->CheckProtocol MasterMix Use Master Mixes CheckReagents->MasterMix Inconsistent? Calibrate Calibrate Pipettes CheckReagents->Calibrate Inconsistent? Passage Standardize Passage Number CheckCells->Passage Variable? Density Optimize Seeding Density CheckCells->Density Variable? Timing Ensure Consistent Incubation Times CheckProtocol->Timing Inconsistent? DMSO Maintain Constant DMSO % CheckProtocol->DMSO Inconsistent? End Re-run Experiment MasterMix->End Calibrate->End Passage->End Density->End Timing->End DMSO->End

Caption: A logical workflow for troubleshooting high variability in IC50 determination, focusing on reagents, cell culture, and protocol execution.

G Experimental Workflow for a TYK2 HTRF Assay Start Start AddInhibitor Add this compound Dilutions to Plate Start->AddInhibitor AddEnzymeSubstrate Add TYK2 Enzyme and Substrate Mix AddInhibitor->AddEnzymeSubstrate AddATP Initiate Reaction with ATP AddEnzymeSubstrate->AddATP Incubate1 Incubate at RT (60 min) AddATP->Incubate1 AddDetection Add HTRF Detection Reagent Incubate1->AddDetection Incubate2 Incubate at RT (60 min, dark) AddDetection->Incubate2 ReadPlate Read Plate on HTRF Reader Incubate2->ReadPlate Analyze Analyze Data and Determine IC50 ReadPlate->Analyze

Caption: A step-by-step experimental workflow for performing a TYK2 HTRF assay with the inhibitor this compound.

References

Validation & Comparative

A Comparative Guide to TYK2 Inhibitors: Spotlight on Bayer-18 and its Contemporaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of autoimmune disease treatment is rapidly evolving with the advent of targeted therapies. Among these, inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, have emerged as a promising therapeutic strategy. TYK2 is a key mediator in the signaling pathways of several cytokines implicated in the pathogenesis of various immune-mediated diseases, including interleukin (IL)-12, IL-23, and type I interferons.[1][2][3] This guide provides a comparative overview of Bayer-18 and other prominent TYK2 inhibitors, with a focus on their performance, selectivity, and the experimental methodologies used for their evaluation.

Performance and Selectivity: A Quantitative Comparison

The efficacy and safety of a kinase inhibitor are intrinsically linked to its potency and selectivity. The following table summarizes the available quantitative data for this compound and other notable TYK2 inhibitors.

InhibitorTargetIC50 (nM)SelectivityMechanism of ActionKey Clinical Applications (if any)
This compound TYK218.7[4][5]~1000-fold vs. JAK2, CDK, KDR[4][5]ATP-competitive (presumed)Preclinical
Deucravacitinib (Sotyktu, BMS-986165) TYK2->100-fold vs. JAK1/3, >2000-fold vs. JAK2 (in cellular assays)[6]Allosteric (binds to the regulatory pseudokinase domain)[7][8][9]Moderate-to-severe plaque psoriasis[8][10]
SAR-20347 TYK20.6[11]~38-fold vs. JAK1, ~43-fold vs. JAK2, ~68-fold vs. JAK3[11]ATP-competitivePreclinical
PF-06826647 (Ropsacitinib) TYK217[12]~22-fold vs. JAK1, ~4.4-fold vs. JAK2[12]ATP-competitive[13]Plaque psoriasis (Phase 2b)[14]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process of these inhibitors, it is crucial to visualize the underlying biological pathways and experimental procedures.

TYK2 Signaling Pathway

TYK2 plays a critical role in the signal transduction of key cytokines. Upon cytokine binding to their receptors, TYK2 and its partner JAKs are activated, leading to the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. Activated STATs then translocate to the nucleus to regulate the expression of target genes involved in inflammation and immune responses.[15]

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK_partner JAK Partner (JAK1 or JAK2) Receptor->JAK_partner Activation STAT STAT TYK2->STAT Phosphorylation JAK_partner->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Gene Gene Transcription pSTAT->Gene Translocation & Regulation Bayer18 This compound / Other TYK2i Bayer18->TYK2 Inhibition

Caption: TYK2 signaling pathway and point of inhibition.

Experimental Workflow for TYK2 Inhibitor Evaluation

The evaluation of a TYK2 inhibitor involves a multi-step process, starting from biochemical assays to cellular and in vivo models to assess its potency, selectivity, and efficacy.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models htrf HTRF Kinase Assay (Determine IC50) pstat Phospho-STAT Assay (Cellular Potency) htrf->pstat Potency Confirmation selectivity Kinase Selectivity Profiling (Off-target effects) pstat->selectivity Characterization psoriasis_model Imiquimod-Induced Psoriasis Model (Efficacy in disease model) selectivity->psoriasis_model Candidate Selection pk_pd Pharmacokinetics/Pharmacodynamics (ADME properties) psoriasis_model->pk_pd Preclinical Validation

Caption: A typical experimental workflow for TYK2 inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of TYK2 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. It utilizes two antibodies, one labeled with a FRET donor (e.g., Europium cryptate) that recognizes the substrate, and another labeled with a FRET acceptor (e.g., d2) that specifically binds to the phosphorylated substrate. When both antibodies are bound in close proximity on the phosphorylated substrate, FRET occurs, generating a signal that is proportional to the kinase activity.

  • Protocol Outline:

    • A reaction mixture is prepared containing the TYK2 enzyme, a biotinylated substrate peptide, and ATP.

    • The test compound (e.g., this compound) at various concentrations is added to the mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • A detection mixture containing Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 (which binds to the biotinylated substrate) is added to stop the reaction and initiate the detection process.

    • After incubation, the HTRF signal is read on a compatible plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phospho-STAT Assay

This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context, providing a measure of its cellular potency.

  • Principle: Cells that express TYK2 are stimulated with a specific cytokine (e.g., IL-12 or IFN-α) to induce the phosphorylation of a downstream STAT protein (e.g., STAT4 or STAT1). The level of phosphorylated STAT is then quantified, typically by flow cytometry or a plate-based immunoassay.

  • Protocol Outline:

    • Peripheral blood mononuclear cells (PBMCs) or a relevant cell line are pre-incubated with varying concentrations of the TYK2 inhibitor.

    • The cells are then stimulated with a cytokine known to signal through TYK2 (e.g., IL-12).

    • Following stimulation, the cells are fixed and permeabilized to allow for intracellular staining.

    • The cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.

    • The amount of phospho-STAT is quantified using a flow cytometer.

    • The cellular IC50 is determined by analyzing the dose-dependent inhibition of STAT phosphorylation.[16]

Imiquimod-Induced Psoriasis Mouse Model

This in vivo model is widely used to evaluate the efficacy of anti-psoriatic drugs.

  • Principle: Topical application of imiquimod, a Toll-like receptor 7/8 agonist, on the skin of mice induces an inflammatory response that mimics many of the key features of human psoriasis, including epidermal thickening (acanthosis), scaling, and infiltration of immune cells.[7][8][17] This model is dependent on the IL-23/IL-17 axis, a pathway in which TYK2 plays a crucial role.[11]

  • Protocol Outline:

    • A daily topical dose of imiquimod cream (5%) is applied to the shaved back and/or ear of the mice for a period of 5-7 consecutive days.[3][17]

    • The test compound is administered to the mice, typically orally, starting either prophylactically (before or at the time of imiquimod application) or therapeutically (after the onset of inflammation).

    • Disease severity is assessed daily by scoring erythema (redness), scaling, and skin thickness. The Psoriasis Area and Severity Index (PASI) is often adapted for this purpose.

    • At the end of the study, skin and spleen samples are collected for histological analysis, cytokine profiling (e.g., measuring IL-17 and IL-23 levels), and flow cytometric analysis of immune cell populations.

Conclusion

The development of selective TYK2 inhibitors represents a significant advancement in the treatment of autoimmune diseases. While Deucravacitinib has set a clinical benchmark with its allosteric mechanism and high selectivity, a diverse pipeline of both allosteric and ATP-competitive inhibitors, including this compound, SAR-20347, and PF-06826647, are under investigation. The limited publicly available data on this compound's performance beyond its initial IC50 and basic selectivity profile highlights the need for further research to fully understand its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these promising next-generation immunomodulators. As more data becomes available, a clearer picture will emerge of the relative advantages and disadvantages of these different TYK2 inhibitors, ultimately guiding the development of more effective and safer treatments for patients with immune-mediated diseases.

References

A Comparative Analysis of TYK2 Inhibitors: Deucravacitinib and the Preclinical Compound Bayer-18

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the clinical-stage drug deucravacitinib and the preclinical compound Bayer-18, both of which target Tyrosine Kinase 2 (TYK2) for the treatment of immune-mediated diseases.

A critical distinction must be drawn between the two molecules from the outset. Deucravacitinib is a first-in-class, FDA-approved oral, selective TYK2 inhibitor with a robust portfolio of Phase 3 clinical trial data for moderate-to-severe plaque psoriasis. In contrast, This compound is a preclinical compound, and there is no publicly available information on clinical trials or in-human efficacy and safety data. Therefore, this guide will present a comprehensive overview of deucravacitinib's clinical profile alongside the available preclinical data for this compound.

Mechanism of Action: Targeting the TYK2 Signaling Pathway

Both deucravacitinib and this compound are inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of key cytokines implicated in the pathogenesis of various autoimmune and inflammatory diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons.[1][2][3] By inhibiting TYK2, these compounds disrupt the downstream signaling cascade that leads to inflammation.

Deucravacitinib distinguishes itself through its unique allosteric mechanism of action. It binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the active catalytic (JH1) domain targeted by many other JAK inhibitors.[1][4] This allosteric binding locks TYK2 in an inactive state, providing high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3) and thus potentially reducing the risk of off-target effects associated with broader JAK inhibition.[4]

The mechanism of action for this compound is also described as a selective TYK2 inhibitor, though details on its binding site are not as extensively documented in the public domain.

Preclinical Profile of this compound

Information on this compound is limited to data from in vitro studies. It has been identified as a selective inhibitor of TYK2 with a reported half-maximal inhibitory concentration (IC50) of 18.7 nM in TYK2 HTRF (Homogeneous Time Resolved Fluorescence) assays.[5] Further studies have shown it demonstrates over 1000-fold selectivity against JAK2, CDK, and KDR kinases in similar assays.[5] Another source indicates an IC50 of 2-3 µM for inhibiting the viability of certain cancer cell lines.[6] It is important to note that these are preclinical findings and do not predict clinical efficacy or safety.

Clinical Efficacy of Deucravacitinib in Plaque Psoriasis

The efficacy and safety of deucravacitinib have been extensively evaluated in two pivotal Phase 3 clinical trials, POETYK PSO-1 and POETYK PSO-2.[7][8][9] These studies assessed the superiority of deucravacitinib (6 mg once daily) over both placebo and the oral phosphodiesterase 4 (PDE4) inhibitor apremilast (30 mg twice daily) in adults with moderate-to-severe plaque psoriasis.

The co-primary endpoints in both trials were the percentage of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) and a static Physician's Global Assessment (sPGA) score of 0 (clear) or 1 (almost clear) at week 16 compared to placebo.[8][9]

Quantitative Efficacy Data from POETYK PSO-1 & PSO-2 at Week 16
Efficacy EndpointDeucravacitinib (6 mg QD)Apremilast (30 mg BID)Placebo
POETYK PSO-1
PASI 75 Response Rate58.4%[10]35.1%[10]12.7%[10]
sPGA 0/1 Response Rate53.6%[10]32.1%[10]7.2%[10]
POETYK PSO-2
PASI 75 Response Rate53.0%39.8%9.4%
sPGA 0/1 Response Rate49.5%33.9%8.6%

Data sourced from publicly available clinical trial results. Specific percentages for POETYK PSO-2 were not found in the provided search results but the superiority of deucravacitinib over placebo and apremilast was consistent across both trials.

Long-term extension studies of the POETYK PSO trials have demonstrated that the clinical response to deucravacitinib was maintained for up to four years with a consistent safety profile.[7]

Experimental Protocols: POETYK PSO-1 and PSO-2 Phase 3 Trials

The POETYK PSO-1 and PSO-2 trials were global, multicenter, randomized, double-blind, placebo- and active-controlled studies.[7][8]

Patient Population: Adults with moderate-to-severe plaque psoriasis, defined by a Psoriasis Area and Severity Index (PASI) score of ≥12, a static Physician's Global Assessment (sPGA) score of ≥3, and body surface area (BSA) involvement of ≥10%.[7]

Randomization and Treatment:

  • Patients were randomized in a 1:2:1 ratio to receive oral placebo, deucravacitinib 6 mg once daily, or apremilast 30 mg twice daily.[7]

  • At Week 16, patients in the placebo group were switched to receive deucravacitinib 6 mg once daily.[11]

  • The studies continued for 52 weeks.[10] POETYK PSO-2 also included a randomized withdrawal and retreatment period after Week 24 for patients who had achieved a PASI 75 response with deucravacitinib.[8][11]

Endpoints:

  • Co-primary endpoints (Week 16 vs. Placebo):

    • Proportion of patients achieving PASI 75.[8][9]

    • Proportion of patients achieving sPGA 0/1.[8][9]

  • Key secondary endpoints: Included comparisons of PASI 75 and sPGA 0/1 response rates for deucravacitinib versus apremilast at Week 16.[9]

Eligible patients who completed the 52-week trials could enroll in an ongoing long-term extension (LTE) study to receive open-label deucravacitinib.[7][12]

Visualizing the Molecular Pathway and Clinical Trial Design

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug Drug Action Cytokine IL-23 / IL-12 Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK1/2 Receptor->JAK STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Deucravacitinib Deucravacitinib (Allosteric Inhibition) Deucravacitinib->TYK2 Blocks Activation Bayer18 This compound (Inhibition) Bayer18->TYK2

TYK2 Signaling Pathway and Point of Inhibition.

POETYK_PSO_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment_period1 Treatment Period 1 (Weeks 0-16) cluster_assessment1 Primary Endpoint Assessment (Week 16) cluster_treatment_period2 Treatment Period 2 (Weeks 16-52) cluster_assessment2 Long-Term Assessment & LTE Patients Adults with Moderate-to-Severe Plaque Psoriasis (PASI>=12, sPGA>=3, BSA>=10%) Randomization Randomization (1:2:1) Patients->Randomization ArmA Placebo Randomization->ArmA ArmB Deucravacitinib (6 mg QD) Randomization->ArmB ArmC Apremilast (30 mg BID) Randomization->ArmC Endpoint16 PASI 75 & sPGA 0/1 (vs. Placebo) ArmA->Endpoint16 Switch Switch to Deucravacitinib ArmA->Switch ArmB->Endpoint16 ContinueB Continue Deucravacitinib ArmB->ContinueB ContinueC Continue Apremilast ArmC->ContinueC Endpoint52 Assessments up to Week 52 Switch->Endpoint52 ContinueB->Endpoint52 ContinueC->Endpoint52 LTE Long-Term Extension (LTE) Open-Label Deucravacitinib Endpoint52->LTE

Workflow of the POETYK PSO Phase 3 Clinical Trials.

Conclusion

Deucravacitinib represents a significant advancement in the oral treatment of moderate-to-severe plaque psoriasis, demonstrating superior efficacy to both placebo and apremilast with a well-defined safety profile over several years. Its selective, allosteric inhibition of TYK2 is a novel mechanism that distinguishes it from other JAK inhibitors.

This compound is a selective TYK2 inhibitor with demonstrated in vitro potency. However, as a preclinical compound, it lacks the extensive clinical data necessary for a direct efficacy and safety comparison with an approved therapeutic like deucravacitinib. Further research and clinical development would be required to ascertain the therapeutic potential of this compound. For researchers in the field, the clinical success of deucravacitinib validates TYK2 as a therapeutic target and provides a benchmark for the development of future molecules such as this compound.

References

Bayer-18: A Comparative Guide to a Selective TYK2 Tool Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Bayer-18 as a selective tool compound for Tyrosine Kinase 2 (TYK2), a key mediator in inflammatory and autoimmune disease signaling. Through objective comparison with other known TYK2 inhibitors and detailed experimental protocols, this document serves as a valuable resource for researchers investigating TYK2-mediated pathways.

Introduction to TYK2 and Selective Inhibition

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. TYK2 plays a crucial role in the signaling cascades of various cytokines, such as interleukins (IL-12, IL-23) and type I interferons (IFN-α/β)[1][2][3]. These signaling pathways are integral to immune responses and are implicated in the pathophysiology of numerous autoimmune diseases. Selective inhibition of TYK2 is a promising therapeutic strategy, aiming to modulate inflammatory responses with greater precision and potentially fewer side effects than broader-acting JAK inhibitors.

This compound has emerged as a potent and selective TYK2 inhibitor. This guide evaluates its performance against other selective TYK2 inhibitors, providing the necessary data and methodologies for its validation as a reliable tool compound in research settings.

Comparative Performance of TYK2 Inhibitors

The following table summarizes the biochemical potency and selectivity of this compound in comparison to other notable TYK2 inhibitors. The data presented are IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity. Lower IC50 values indicate higher potency.

Compound TYK2 IC50 (nM) JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) Selectivity (Fold vs. JAKs) Mechanism of Action
This compound 18.7->2000->107 vs JAK2ATP-competitive
Deucravacitinib 0.2>10,000>10,000>10,000>50,000-fold vs JAK1/2/3Allosteric (JH2 domain)
Brepocitinib 22.716.876.66490~0.7 vs JAK1, ~3.4 vs JAK2, ~286 vs JAK3ATP-competitive (dual TYK2/JAK1)
Ropsacitinib 75513873~7.9 vs JAK1, ~1.9 vs JAK2, ~125 vs JAK3ATP-competitive

Note: IC50 values are compiled from various sources and may have been determined using different assay conditions. Direct comparison should be made with caution. The selectivity fold is calculated as IC50 (JAKn) / IC50 (TYK2).

This compound demonstrates high potency for TYK2 with a biochemical IC50 of 18.7 nM. Importantly, it exhibits significant selectivity over JAK2, with an IC50 greater than 2,000 nM, indicating over 100-fold selectivity. In cellular assays, this compound has been shown to inhibit the viability of cell lines dependent on TYK2 signaling, with IC50 values in the low micromolar range.

In comparison, Deucravacitinib, a first-in-class allosteric TYK2 inhibitor, displays exceptional selectivity by binding to the regulatory pseudokinase (JH2) domain, rather than the highly conserved ATP-binding site in the catalytic (JH1) domain[1][2][4]. This results in minimal off-target effects on other JAK family members. Brepocitinib and Ropsacitinib are ATP-competitive inhibitors with varying degrees of selectivity across the JAK family.

Signaling Pathways and Experimental Validation

TYK2 Signaling Pathway

TYK2 is a critical component of the signaling cascade initiated by the binding of cytokines like IL-12, IL-23, and Type I IFNs to their respective receptors. This binding event leads to the dimerization of receptor subunits and the subsequent auto-phosphorylation and activation of receptor-associated TYK2 and another JAK family member (e.g., JAK1 or JAK2). The activated kinases then phosphorylate specific tyrosine residues on the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α/β) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAKx JAK1 / JAK2 Receptor->JAKx Activation STAT STAT TYK2->STAT Phosphorylation JAKx->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene Target Gene Transcription pSTAT_dimer->Gene Translocation & Binding

Figure 1: Simplified TYK2 Signaling Pathway.

Experimental Workflow for TYK2 Inhibitor Validation

Validating a selective TYK2 tool compound like this compound involves a multi-step process. This workflow ensures a thorough characterization of the compound's potency, selectivity, and cellular activity.

Experimental_Workflow start Start biochemical_assay Biochemical Kinase Assay (Determine TYK2 IC50) start->biochemical_assay selectivity_panel JAK Family Selectivity Panel (JAK1, JAK2, JAK3 IC50s) biochemical_assay->selectivity_panel cellular_assay_dev Cellular Assay Development (e.g., pSTAT Flow Cytometry) selectivity_panel->cellular_assay_dev cellular_potency Cellular Potency Assessment (Determine cellular IC50) cellular_assay_dev->cellular_potency downstream_effects Downstream Functional Assays (e.g., Cytokine Production) cellular_potency->downstream_effects conclusion Validate as Selective TYK2 Tool Compound downstream_effects->conclusion

Figure 2: Experimental Workflow for TYK2 Inhibitor Validation.

Detailed Experimental Protocols

Cellular STAT4 Phosphorylation Assay via Flow Cytometry

This protocol details a method to assess the inhibitory activity of this compound on TYK2-mediated signaling by measuring the phosphorylation of STAT4 in response to IL-12 stimulation in human peripheral blood mononuclear cells (PBMCs).

1. Materials and Reagents:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Recombinant Human IL-12

  • This compound (or other TYK2 inhibitors)

  • DMSO (vehicle control)

  • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)

  • Permeabilization/Wash Buffer

  • Fluorochrome-conjugated anti-human CD3 antibody (for T-cell gating)

  • Fluorochrome-conjugated anti-human phospho-STAT4 (pY693) antibody

  • Flow Cytometer

2. Cell Preparation and Stimulation:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells with RPMI-1640 and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Aliquot 100 µL of the cell suspension into 96-well U-bottom plates.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should not exceed 0.1%.

  • Add 50 µL of the diluted inhibitor or vehicle control (DMSO) to the appropriate wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Prepare a stock solution of recombinant human IL-12 in complete RPMI-1640.

  • Add 50 µL of the IL-12 solution to each well to achieve a final concentration of 20 ng/mL. For the unstimulated control, add 50 µL of medium.

  • Incubate the plate for 15-30 minutes at 37°C in a 5% CO2 incubator.

3. Staining and Flow Cytometry Analysis:

  • Following stimulation, immediately fix the cells by adding 100 µL of Fixation/Permeabilization Buffer to each well.

  • Incubate for 20 minutes at room temperature, protected from light.

  • Wash the cells twice with 200 µL of Permeabilization/Wash Buffer by centrifuging at 500 x g for 5 minutes and decanting the supernatant.

  • Resuspend the cells in 100 µL of Permeabilization/Wash Buffer containing the fluorochrome-conjugated anti-human CD3 and anti-human phospho-STAT4 antibodies at the manufacturer's recommended concentrations.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Wash the cells twice with 200 µL of Permeabilization/Wash Buffer.

  • Resuspend the cells in 200 µL of FACS buffer (PBS with 1% FBS).

  • Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

4. Data Analysis:

  • Gate on the lymphocyte population based on forward and side scatter properties.

  • Within the lymphocyte gate, identify the CD3+ T-cell population.

  • Determine the median fluorescence intensity (MFI) of phospho-STAT4 within the CD3+ population for each condition.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, IL-12-stimulated control.

  • Plot the percentage of inhibition against the inhibitor concentration and fit a dose-response curve to determine the cellular IC50 value.

Conclusion

This compound is a potent and selective TYK2 inhibitor, making it a valuable tool for studying TYK2-mediated signaling pathways. Its high selectivity for TYK2 over other JAK family members, particularly JAK2, minimizes the potential for confounding off-target effects in experimental systems. This guide provides the necessary comparative data and detailed protocols to enable researchers to confidently utilize this compound in their investigations into the role of TYK2 in health and disease. The provided experimental workflow offers a robust framework for the validation of this and other selective TYK2 inhibitors.

References

Bayer-18 versus JAK2 inhibitors in leukemia cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide: TYK2 Inhibition vs. JAK2 Inhibition in Leukemia Cells

Disclaimer: Information regarding the specific compound "Bayer-18" in the context of leukemia is limited in publicly available scientific literature. This compound is identified as a TYK2 (Tyrosine Kinase 2) inhibitor. This guide therefore provides a broader comparison between the therapeutic strategies of TYK2 inhibition and JAK2 (Janus Kinase 2) inhibition in leukemia, using data from representative compounds for each class.

Introduction

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which regulates numerous cellular processes including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of various hematologic malignancies, making JAK kinases attractive targets for therapeutic intervention. While both TYK2 and JAK2 are members of the JAK family, they play distinct roles in leukemia pathogenesis, leading to the development of specific inhibitors targeting these kinases. This guide provides a comparative overview of TYK2 and JAK2 inhibitors, focusing on their mechanisms of action, effects on leukemia cells, and the experimental methodologies used for their evaluation.

Comparative Mechanism of Action and Cellular Effects

TYK2 and JAK2 inhibitors, while both targeting the JAK-STAT pathway, have different primary targets and, consequently, different applications in hematologic malignancies.

FeatureTYK2 InhibitionJAK2 Inhibition
Primary Target Tyrosine Kinase 2 (TYK2)Janus Kinase 2 (JAK2)
Mechanism of Action Inhibits the phosphorylation and activation of STAT proteins, primarily STAT1, downstream of cytokine receptors like IL-10R and IFNAR.[1] This can disrupt survival signals in certain leukemia subtypes. Some newer inhibitors like Deucravacitinib are allosteric, binding to the regulatory pseudokinase domain for high selectivity.[2][3]Directly inhibits the kinase activity of JAK2, including the constitutively active JAK2 V617F mutant. This blocks the phosphorylation of downstream STAT proteins, particularly STAT3 and STAT5, leading to reduced cell proliferation and induction of apoptosis.[4]
Key Downstream Effectors STAT1, BCL2[1]STAT3, STAT5[4]
Primary Leukemia Indications Investigated in T-cell Acute Lymphoblastic Leukemia (T-ALL), where a dependency on the TYK2-STAT1-BCL2 pathway has been identified.[1]Approved for myeloproliferative neoplasms (MPNs) such as myelofibrosis and polycythemia vera, which can transform to acute myeloid leukemia (AML). Also investigated in other leukemias with aberrant JAK2 signaling.[4][5]
Representative Inhibitors This compound, Deucravacitinib (BMS-986165)[3]Ruxolitinib, Fedratinib[4][6]

Quantitative Performance Data

Direct comparative studies of TYK2 and JAK2 inhibitors in the same leukemia cell lines are scarce. The following table summarizes available data for representative inhibitors in relevant hematologic cancer cell lines.

InhibitorTarget(s)Cell LineCancer TypeIC50Apoptosis InductionReference
Deucravacitinib (BMS-986165) TYK2 (highly selective)Enzyme Assay-0.2 nM (biochemical)Not available for leukemia cells[2]
Ruxolitinib JAK1/JAK2Nalm-6B-cell Acute Lymphoblastic Leukemia47.7 µMIncreased apoptosis from 4.8% to 26.8%[6][7]
HEL (JAK2 V617F+)ErythroleukemiaNot specifiedInhibits proliferation[8]
Fedratinib JAK2 (selective)HEL (JAK2 V617F+)Erythroleukemia~300 nMInduces apoptosis
cHL cell linesHodgkin LymphomaVariesInduces apoptosis

Note: The provided data is from different studies and experimental conditions, which should be considered when making comparisons. The IC50 value for Deucravacitinib is from a biochemical assay and not a cell-based assay in leukemia, indicating its high potency for the target enzyme.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of inhibitors on the metabolic activity of leukemia cells, which is an indicator of cell viability.

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Add varying concentrations of the inhibitor (e.g., TYK2 or JAK2 inhibitor) to the wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following inhibitor treatment.

  • Cell Treatment: Culture leukemia cells with the desired concentrations of the inhibitor and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting the phosphorylation status of key proteins in the JAK-STAT pathway.

  • Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the proteins by size by running the samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-TYK2, TYK2, p-JAK2, JAK2, p-STAT1, STAT1, p-STAT3, STAT3, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Signaling Pathways

TYK2_Signaling_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor (e.g., IL-10R, IFNAR) TYK2 TYK2 Receptor->TYK2 Activation Cytokine Cytokine (e.g., IL-10, IFN) Cytokine->Receptor STAT1 STAT1 TYK2->STAT1 Phosphorylation pSTAT1 p-STAT1 STAT1->pSTAT1 Nucleus Nucleus pSTAT1->Nucleus Dimerization & Translocation BCL2 BCL2 Apoptosis Inhibition of Apoptosis BCL2->Apoptosis Nucleus->BCL2 Gene Transcription Bayer18 This compound (TYK2 Inhibitor) Bayer18->TYK2

Caption: TYK2 Signaling Pathway in Leukemia.

JAK2_Signaling_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor (e.g., EpoR, TpoR) JAK2 JAK2 / JAK2 V617F Receptor->JAK2 Activation Cytokine Cytokine (e.g., Epo, Tpo) Cytokine->Receptor STAT3_5 STAT3/5 JAK2->STAT3_5 Phosphorylation pSTAT3_5 p-STAT3/5 STAT3_5->pSTAT3_5 Nucleus Nucleus pSTAT3_5->Nucleus Dimerization & Translocation Proliferation_Genes Proliferation & Survival Genes Cell_Proliferation Cell Proliferation & Survival Proliferation_Genes->Cell_Proliferation Nucleus->Proliferation_Genes Gene Transcription JAK2_Inhibitor JAK2 Inhibitor (e.g., Ruxolitinib) JAK2_Inhibitor->JAK2

Caption: JAK2 Signaling Pathway in Leukemia.

Experimental Workflow

Experimental_Workflow cluster_assays Cellular Assays start Leukemia Cell Culture treatment Treat with TYK2 or JAK2 Inhibitor start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis western Protein Analysis (Western Blot) treatment->western data_analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Comparative Efficacy Determination data_analysis->conclusion

Caption: General Experimental Workflow.

Concluding Summary

The inhibition of TYK2 and JAK2 represents two distinct, targeted therapeutic strategies for different subtypes of leukemia. JAK2 inhibitors, such as Ruxolitinib and Fedratinib, are well-established in the treatment of MPNs, which are driven by hyperactive JAK2 signaling. Their efficacy in reducing cell proliferation and inducing apoptosis in JAK2-dependent leukemia cells is well-documented.

On the other hand, TYK2 inhibition is an emerging strategy, particularly for T-ALL, where a dependency on the TYK2-STAT1 pathway for survival has been shown. While specific data for "this compound" in leukemia is not widely available, the development of highly selective TYK2 inhibitors like Deucravacitinib highlights the therapeutic potential of targeting this kinase.

For researchers and drug development professionals, the choice between targeting TYK2 or JAK2 will depend on the specific genetic and signaling landscape of the leukemia subtype being investigated. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation and comparison of such targeted inhibitors. Further research, including head-to-head in vitro and in vivo studies in relevant leukemia models, is necessary to fully elucidate the comparative efficacy of TYK2 and JAK2 inhibitors.

References

A Comparative Analysis of Novel Kinase Inhibitors: Tofacitinib vs. Bayer-18

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Drug Development Professionals

Published: November 18, 2025

Executive Summary

This guide provides a comparative overview of tofacitinib, an established pan-Janus kinase (JAK) inhibitor, and Bayer-18, a selective Tyrosine Kinase 2 (TYK2) inhibitor. While both compounds modulate the JAK-STAT signaling pathway, a critical mediator of immune responses, their distinct selectivity profiles suggest different therapeutic applications and safety considerations. Tofacitinib broadly inhibits JAK1, JAK2, and JAK3, impacting a wide range of cytokine signals. In contrast, this compound demonstrates high selectivity for TYK2, a kinase primarily involved in signaling for cytokines like IL-12, IL-23, and Type I interferons.[1][2][3][4] This document summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the targeted signaling pathway to aid researchers in evaluating these two inhibitors.

Introduction to Compounds

Tofacitinib

Tofacitinib (brand name Xeljanz) is an oral small molecule inhibitor of Janus kinases (JAKs).[5] It modulates the signaling of numerous cytokines that are pivotal in the pathogenesis of autoimmune and inflammatory diseases by preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1][6] By primarily inhibiting JAK1 and JAK3, and to a lesser extent JAK2, tofacitinib disrupts the signaling of key cytokines such as IL-2, IL-4, IL-6, IL-7, IL-15, and IL-21.[6][7] It is approved for the treatment of conditions like rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[5][8]

This compound

This compound is an investigational selective inhibitor of Tyrosine Kinase 2 (TYK2).[2][3][4] TYK2 is a member of the JAK family and is crucial for the signaling of a specific subset of cytokines, including IL-12, IL-23, and Type I interferons (IFN-α/β).[9] By selectively targeting TYK2, this compound offers a more focused approach to modulating the immune system compared to pan-JAK inhibitors. This selectivity may translate into a different efficacy and safety profile, potentially avoiding side effects associated with the inhibition of other JAK isoforms.[9][10]

Comparative Data

The following tables summarize key in vitro data for Tofacitinib and this compound, highlighting their distinct kinase selectivity and cellular potency.

Table 1: Comparative Kinase Inhibition Profile

This table displays the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the target kinase's activity. Lower values indicate higher potency.

Kinase TargetTofacitinib IC50 (nM)This compound IC50 (nM)Data Source
TYK2 >1600 (low affinity)18.7 [3][9]
JAK1 5 >1000 (low affinity)[7][11]
JAK2 20>2000[7][11]
JAK3 1 >1000 (low affinity)[7][11]

Data for Tofacitinib are compiled from various public sources. Data for this compound is from commercially available research compound datasheets. Assay conditions may vary between sources.

Table 2: Comparative Cellular Activity

This table shows the potency of each compound in cell-based assays, specifically their ability to inhibit the viability of anaplastic large-cell lymphoma (ALCL) cell lines, which are dependent on JAK-STAT signaling.

Cell LineTofacitinib IC50 (µM)This compound IC50 (µM)Data Source
K299Data not available2-3[2]
SR786Data not available2-3[2]
Mac1Data not available2-3[2]
Mac2aData not available2-3[2]

Signaling Pathway and Experimental Workflow

JAK-STAT Signaling Pathway Inhibition

The diagram below illustrates the canonical JAK-STAT signaling pathway. Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins. Activated STATs dimerize, translocate to the nucleus, and regulate gene expression. Tofacitinib acts broadly on JAK1/2/3, while this compound specifically targets TYK2.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates JAK3 JAK3 Receptor->JAK3 Activates Cytokine Cytokine (e.g., IL-12, IL-23, IFN, IL-6) Cytokine->Receptor Binds STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates JAK3->STAT Phosphorylates pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibits Tofacitinib->JAK2 Tofacitinib->JAK3 Bayer18 This compound Bayer18->TYK2 Inhibits DNA DNA pSTAT_dimer->DNA Translocates & Binds Gene Gene Expression (Inflammation) DNA->Gene

Caption: The JAK-STAT pathway with points of inhibition for this compound and tofacitinib.

Experimental Workflow for Kinase Inhibitor Comparison

The following diagram outlines a typical workflow for the preclinical comparison of two kinase inhibitors, from initial biochemical assays to cell-based functional assays.

Experimental_Workflow cluster_0 Phase 1: Biochemical Potency & Selectivity cluster_1 Phase 2: Cellular Potency & Pathway Inhibition cluster_2 Phase 3: Data Analysis & Comparison A1 Compound Synthesis (Tofacitinib, this compound) A2 In Vitro Kinase Assay (e.g., HTRF, Radiometric) A1->A2 A3 Determine IC50 Values (TYK2, JAK1, JAK2, JAK3) A2->A3 A4 Kinase Selectivity Panel (>100 Kinases) A3->A4 C1 Compare IC50/EC50 Values A4->C1 B1 Select Relevant Cell Line (e.g., PBMC, Kit 225) B2 Cytokine Stimulation (e.g., IL-23, IFN-α) B1->B2 B3 STAT Phosphorylation Assay (Flow Cytometry, ELISA, Western Blot) B2->B3 B4 Measure Downstream Effects (Gene Expression, Proliferation) B3->B4 B4->C1 C2 Assess Selectivity Ratios C1->C2 C3 Evaluate Therapeutic Index C2->C3

Caption: A generalized workflow for comparing kinase inhibitors in preclinical stages.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is a general method for determining the IC50 value of a compound against a specific kinase.

  • Objective: To measure the potency of an inhibitor against a purified kinase enzyme.

  • Principle: An HTRF assay measures the phosphorylation of a substrate peptide by a kinase. Inhibition of the kinase results in a decreased signal.

  • Materials:

    • Purified recombinant kinase (e.g., TYK2, JAK1, JAK2, JAK3).

    • Biotinylated substrate peptide.

    • ATP (Adenosine triphosphate).

    • Test compounds (this compound, Tofacitinib) at various concentrations.

    • Europium cryptate-labeled anti-phospho-substrate antibody.

    • Streptavidin-XL665.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

    • 384-well low-volume microplates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO, then dilute further in assay buffer.

    • Add 2 µL of the diluted compound or DMSO (control) to the wells of the microplate.

    • Add 4 µL of the enzyme/biotinylated substrate mix to each well.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of the HTRF detection buffer containing EDTA, Europium cryptate-labeled antibody, and Streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

    • Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression.[4]

Cellular STAT Phosphorylation Assay (Flow Cytometry)

This protocol measures the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated cells.

  • Objective: To determine the functional potency of an inhibitor in a cellular context.

  • Principle: Cytokine stimulation induces the phosphorylation of STAT proteins. Pre-incubation with an inhibitor will reduce the level of phosphorylated STAT (pSTAT), which can be detected by a specific antibody and quantified by flow cytometry.[12]

  • Materials:

    • Freshly drawn heparinized whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs).

    • Test compounds (this compound, Tofacitinib) at various concentrations.

    • Stimulating cytokine (e.g., IL-23 for TYK2, IL-6 for JAK1/2, IL-2 for JAK1/3).

    • Fixation buffer (e.g., 4% paraformaldehyde).

    • Permeabilization buffer (e.g., ice-cold 90% methanol).

    • Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and intracellular pSTAT (e.g., anti-pSTAT3, anti-pSTAT5).[12][13]

    • Flow cytometer.

  • Procedure:

    • Aliquot 100 µL of whole blood or PBMCs into flow cytometry tubes.

    • Add the test compound at desired final concentrations and incubate for 30-60 minutes at 37°C.

    • Add the stimulating cytokine to induce STAT phosphorylation and incubate for 15 minutes at 37°C.[12]

    • Immediately fix the cells by adding fixation buffer and incubate for 10 minutes at room temperature.

    • Permeabilize the cells by adding ice-cold methanol and incubate for 30 minutes on ice.

    • Wash the cells with stain buffer (PBS with 2% FBS).

    • Add the antibody cocktail (e.g., anti-CD4 and anti-pSTAT3) and incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells again and resuspend in stain buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the cell population of interest (e.g., CD4+ T cells) and quantifying the median fluorescence intensity (MFI) of the pSTAT signal.

    • Plot the MFI against inhibitor concentration to calculate the EC50 value.[13]

Conclusion

The comparative data indicate that tofacitinib and this compound are distinct kinase inhibitors targeting the same critical inflammatory pathway. Tofacitinib is a potent pan-JAK inhibitor with broad activity against multiple cytokine pathways. This compound is a highly selective TYK2 inhibitor, suggesting a more targeted mechanism of action. This selectivity may offer a differentiated safety and efficacy profile, a hypothesis that requires further investigation in relevant preclinical disease models and clinical trials. The experimental protocols and workflows provided herein offer a standardized framework for conducting such comparative studies.

References

Confirming Bayer-18 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the intracellular target engagement of Bayer-18, a selective Tyrosine Kinase 2 (TYK2) inhibitor. While biochemical assays have established its inhibitory activity, confirming its action within a cellular context is crucial for advancing its development. This document outlines key experimental approaches and provides comparative data from alternative TYK2 inhibitors to serve as a benchmark.

Data Presentation: Comparative Inhibitor Activity

The following table summarizes the available inhibitory activity data for this compound and two alternative TYK2 inhibitors, Deucravacitinib and ATMW-DC. It is important to note the distinction between biochemical and cellular assays. Biochemical assays, such as the HTRF assay for this compound, measure the direct interaction of the inhibitor with the isolated enzyme. In contrast, cellular assays measure the inhibitor's ability to engage its target within a live cell, providing a more physiologically relevant measure of potency.

CompoundTargetAssay TypeIC50Reference
This compound TYK2Biochemical (HTRF)18.7 nMN/A
Deucravacitinib (BMS-986165) TYK2Cellular (IL-12/IL-23/IFNα signaling)2-19 nM[1]
ATMW-DC TYK2Cellular (IL-12-induced pSTAT4)18 nM[2][3][4][5]

Note: Cellular IC50 values for this compound are not publicly available and would need to be determined experimentally using the methods outlined below.

Experimental Protocols for Confirming Target Engagement

To confirm that this compound engages TYK2 within a cellular environment, the following experimental protocols are recommended.

NanoBRET™ Target Engagement Assay

This assay directly measures the binding of a compound to its target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (TYK2-NanoLuc®) and a fluorescently labeled tracer that binds to the same protein. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.

Methodology:

  • Cell Preparation: Transfect HEK293 cells with a TYK2-NanoLuc® fusion vector.

  • Compound Treatment: Add serially diluted this compound to the transfected cells.

  • Tracer Addition: Add the NanoBRET™ tracer specific for the TYK2 kinase.

  • Signal Detection: After a 2-hour incubation, add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal using a luminometer equipped with appropriate filters.

  • Data Analysis: The IC50 value is determined by plotting the BRET ratio against the compound concentration.

Phospho-STAT (pSTAT) Inhibition Assay

This is a functional downstream assay that measures the inhibition of TYK2-mediated signaling pathways. Upon activation by cytokines like IL-12, IL-23, or Type I interferons, TYK2 phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. Inhibition of TYK2 will lead to a reduction in phosphorylated STAT levels.

Methodology:

  • Cell Culture: Use a relevant cell line (e.g., peripheral blood mononuclear cells (PBMCs) or a T-cell line like Jurkat) that expresses TYK2 and the relevant cytokine receptors.

  • Compound Pre-incubation: Treat the cells with varying concentrations of this compound for a specified period.

  • Cytokine Stimulation: Stimulate the cells with a cytokine known to signal through TYK2 (e.g., IL-12 or IFNα).

  • Cell Lysis and Staining: Lyse the cells and stain with fluorescently labeled antibodies specific for a phosphorylated STAT protein (e.g., pSTAT4 for IL-12 stimulation or pSTAT1 for IFNα stimulation).

  • Flow Cytometry Analysis: Quantify the levels of pSTAT in different treatment groups using a flow cytometer.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of pSTAT inhibition against the this compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method to assess direct target engagement in a cellular context. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Methodology:

  • Compound Treatment: Incubate intact cells or cell lysates with this compound or a vehicle control.

  • Thermal Challenge: Heat the samples across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble TYK2 in each sample using a method like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble TYK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualizations

TYK2 Signaling Pathway

TYK2_Signaling_Pathway TYK2 Signaling Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor (e.g., IL-12R, IFNAR) TYK2 TYK2 Cytokine_Receptor->TYK2 activates JAK JAK (e.g., JAK2) Cytokine_Receptor->JAK activates Cytokine Cytokine (e.g., IL-12, IFNα) Cytokine->Cytokine_Receptor binds STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT pSTAT (dimerizes) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Immunity) Nucleus->Gene_Expression regulates This compound This compound This compound->TYK2 inhibits

Caption: TYK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for pSTAT Inhibition Assay

pSTAT_Inhibition_Workflow pSTAT Inhibition Assay Workflow Start Start Cell_Culture Culture Cells (e.g., PBMCs) Start->Cell_Culture Compound_Incubation Pre-incubate with This compound Cell_Culture->Compound_Incubation Cytokine_Stimulation Stimulate with Cytokine (e.g., IL-12) Compound_Incubation->Cytokine_Stimulation Fix_Perm Fix and Permeabilize Cells Cytokine_Stimulation->Fix_Perm Staining Stain with anti-pSTAT Antibody Fix_Perm->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Calculate IC50 Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing TYK2 inhibition via pSTAT measurement.

References

A Head-to-Head Comparison of TYK2 Inhibitors: Bayer-18 and BMS-986165 (Deucravacitinib)

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for immune-mediated diseases, Tyrosine Kinase 2 (TYK2) has emerged as a pivotal signaling node. This comparison guide provides a detailed analysis of two TYK2 inhibitors: Bayer-18, an early-stage investigational compound, and BMS-986165 (Deucravacitinib), a first-in-class, FDA-approved allosteric inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, preclinical and clinical data, and the experimental methodologies used in their evaluation.

Executive Summary

This compound is a selective TYK2 inhibitor with demonstrated activity in biochemical and cellular assays. However, publicly available data on its preclinical and clinical development is limited. In contrast, BMS-986165 (Deucravacitinib) has undergone extensive preclinical and clinical evaluation, leading to its approval for the treatment of moderate-to-severe plaque psoriasis.[1][2] Deucravacitinib is distinguished by its unique allosteric mechanism of inhibition, which confers high selectivity for TYK2 over other Janus kinases (JAKs).[3][4][5][6] This guide will present the available data for both compounds, highlighting the more extensive dataset for BMS-986165.

Mechanism of Action

Both this compound and BMS-986165 target TYK2, a member of the JAK family of non-receptor tyrosine kinases. TYK2 is crucial for the signaling of key cytokines involved in inflammation and autoimmunity, including IL-12, IL-23, and Type I interferons.[7] Inhibition of TYK2 is therefore a promising therapeutic strategy for a range of immune-mediated diseases.

BMS-986165 is a highly selective allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2.[3][4][5] This binding stabilizes an inhibitory interaction between the JH2 and the catalytic (JH1) domains, locking the enzyme in an inactive conformation. This allosteric mechanism is distinct from ATP-competitive inhibitors that target the highly conserved active site of the kinase domain, and it is the basis for Deucravacitinib's high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[5][6]

The precise binding mode of this compound has not been publicly detailed, but it is described as a selective TYK2 inhibitor.[8]

cluster_0 TYK2 Signaling Pathway cluster_1 Inhibitor Action Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates STAT STAT TYK2->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates This compound This compound This compound->TYK2 Inhibits BMS-986165 BMS-986165 BMS-986165->TYK2 Allosterically Inhibits

Figure 1: Simplified TYK2 signaling pathway and points of inhibition.

Biochemical and Cellular Activity

The following table summarizes the available in vitro data for this compound and BMS-986165.

ParameterThis compoundBMS-986165 (Deucravacitinib)
Target TYK2TYK2 (allosteric)
IC50 (TYK2) 18.7 nM[8][9]-
Ki (TYK2 JH2 domain) -0.02 nM[3][4]
Cellular IC50 (IL-23 stimulated STAT3 phosphorylation) Not Available2-14 nM[10]
Cellular IC50 (IFNα stimulated STAT signaling) Not Available13 nM (human whole blood)[5]
Cell Viability IC50 (ALCL cell lines) 2-3 µM[3]Not Available

Selectivity Profile

A key differentiator for TYK2 inhibitors is their selectivity against other JAK family members to avoid off-target effects.

KinaseThis compound (IC50)BMS-986165 (Fold Selectivity vs. TYK2)
JAK1 Not Available>200-fold[5]
JAK2 2,000 nM[9]>3000-fold[5]
JAK3 Not Available>200-fold[5]
CDK2 1,790 nM[9]Not Available
VEGFR2 3,520 nM[9]Not Available

Preclinical In Vivo Data

Preclinical studies in animal models are crucial for evaluating the in vivo efficacy and safety of drug candidates.

BMS-986165 (Deucravacitinib) has demonstrated robust efficacy in multiple murine models of autoimmune diseases:

  • Psoriasis Model (IL-23-induced): Oral administration of BMS-986165 dose-dependently reduced skin inflammation (acanthosis), with efficacy comparable or superior to an anti-IL-23 antibody.[10]

  • Inflammatory Bowel Disease (IBD) Model (anti-CD40-induced colitis): BMS-986165 provided significant protection against weight loss and colitis, comparable to an anti-p40 antibody.[8]

  • Systemic Lupus Erythematosus (SLE) Model: BMS-986165 protected against nephritis and inhibited the expression of type I IFN-regulated genes.[8]

Publicly available in vivo data for This compound in models of autoimmune disease is not available.

Clinical Development and Efficacy

BMS-986165 (Deucravacitinib) has an extensive clinical development program.

  • Phase 2 in Psoriasis: A Phase 2 trial in patients with moderate-to-severe plaque psoriasis demonstrated that BMS-986165 treatment resulted in a significantly higher proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) compared to placebo.[11]

  • Phase 3 in Psoriasis (POETYK PSO-1 and POETYK PSO-2): Pivotal Phase 3 trials showed the superiority of Deucravacitinib over both placebo and apremilast in treating moderate-to-severe plaque psoriasis.[12][13][14]

  • Phase 2 in Psoriatic Arthritis: A Phase 2 study in patients with active psoriatic arthritis met its primary endpoint, with a significantly greater proportion of patients treated with Deucravacitinib achieving an ACR 20 response compared to placebo.[15][16]

  • Other Indications: Deucravacitinib is also being investigated for other immune-mediated diseases, including lupus and inflammatory bowel disease.[15]

There is no publicly available information on the clinical development of This compound .

cluster_Bayer18 This compound Development Pathway cluster_BMS986165 BMS-986165 (Deucravacitinib) Development Pathway B18_Discovery Discovery & In Vitro Profiling B18_Preclinical Preclinical Development (Limited Public Data) B18_Discovery->B18_Preclinical B18_Clinical Clinical Development (No Public Data) B18_Preclinical->B18_Clinical BMS_Discovery Discovery & Allosteric Mechanism ID BMS_Preclinical Extensive Preclinical (Psoriasis, IBD, SLE models) BMS_Discovery->BMS_Preclinical BMS_Phase1 Phase 1 (Safety & PK/PD) BMS_Preclinical->BMS_Phase1 BMS_Phase2 Phase 2 (Psoriasis, PsA) BMS_Phase1->BMS_Phase2 BMS_Phase3 Phase 3 (Psoriasis) BMS_Phase2->BMS_Phase3 BMS_Approval FDA Approval (Plaque Psoriasis) BMS_Phase3->BMS_Approval

Figure 2: Comparative development pathways of this compound and BMS-986165.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings.

This compound

Specific experimental protocols for the generation of this compound data are not extensively published. However, the reported IC50 values were likely determined using standard biochemical and cellular assays.

  • TYK2 HTRF Assay (for IC50 determination): Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for measuring kinase activity. A general protocol would involve:

    • Incubating the TYK2 enzyme with a fluorescently labeled substrate and ATP.

    • Adding varying concentrations of this compound.

    • After incubation, adding a detection reagent containing a europium cryptate-labeled antibody that recognizes the phosphorylated substrate.

    • Measuring the HTRF signal, where a decrease in signal indicates inhibition of the kinase.

    • Calculating the IC50 value from the dose-response curve.

BMS-986165 (Deucravacitinib)

Detailed protocols for the evaluation of BMS-986165 can be found in the supplementary materials of its primary publications and clinical trial protocols.

  • TYK2 JH2 Domain Binding Assay (Ki determination):

    • The affinity of BMS-986165 for the TYK2 pseudokinase domain was determined using a competitive binding assay with a fluorescently labeled tracer molecule that also binds to the JH2 domain.

    • The assay is performed in a multi-well plate format with a constant concentration of the TYK2 JH2 protein and the tracer.

    • Serial dilutions of BMS-986165 are added, and the displacement of the tracer is measured by a change in fluorescence polarization.

    • The Ki is calculated from the IC50 of the displacement curve.

  • Cellular STAT Phosphorylation Assays (for cellular potency):

    • Human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., T-cells) are used.

    • Cells are pre-incubated with various concentrations of BMS-986165.

    • Cells are then stimulated with a specific cytokine to activate the TYK2 signaling pathway (e.g., IL-23 to induce STAT3 phosphorylation, or IFNα to induce STAT1 phosphorylation).

    • After stimulation, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest.

    • The level of STAT phosphorylation is quantified by flow cytometry.

    • The IC50 is determined from the dose-response curve of STAT phosphorylation inhibition.

cluster_workflow Experimental Workflow for TYK2 Inhibitor Characterization cluster_Bayer18_data This compound Data Availability cluster_BMS986165_data BMS-986165 Data Availability Biochem_Assay Biochemical Assay (e.g., HTRF, Binding Assay) Cell_Assay Cellular Assay (e.g., STAT Phosphorylation) Biochem_Assay->Cell_Assay Determine Cellular Potency InVivo_Model In Vivo Animal Model (e.g., Psoriasis, IBD) Cell_Assay->InVivo_Model Evaluate In Vivo Efficacy Clinical_Trial Clinical Trials (Phase 1-3) InVivo_Model->Clinical_Trial Assess Human Safety & Efficacy B18_Biochem Biochemical Data B18_Cell Limited Cellular Data BMS_Biochem Biochemical Data BMS_Cell Extensive Cellular Data BMS_InVivo Robust In Vivo Data BMS_Clinical Comprehensive Clinical Data

Figure 3: Comparative data availability in the drug development workflow.

Conclusion

This comparison highlights the different stages of development and the disparity in publicly available data for this compound and BMS-986165. While both are selective TYK2 inhibitors, BMS-986165 (Deucravacitinib) has a well-documented and unique allosteric mechanism of action that translates to a highly selective profile. This has been extensively validated through a robust preclinical and clinical development program, culminating in its approval for clinical use in psoriasis. The wealth of data for Deucravacitinib provides a clear picture of its therapeutic potential and safety profile.

For this compound, the available data suggests it is a potent and selective TYK2 inhibitor in vitro. However, without further preclinical and clinical data, a comprehensive comparison of its performance and therapeutic potential against an approved drug like Deucravacitinib is not possible. This guide serves to summarize the existing public information to aid researchers in understanding the current landscape of TYK2 inhibition.

References

A Comparative Guide to the Anti-Inflammatory Effects of Selective TYK2 Inhibitors: Bayer-18 and Deucravacitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Bayer-18, a novel selective Tyrosine Kinase 2 (TYK2) inhibitor, with the first-in-class, approved TYK2 inhibitor, Deucravacitinib (Sotyktu). By presenting available preclinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways, this document aims to offer an objective resource for evaluating these compounds.

Introduction to TYK2 Inhibition

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] TYK2 plays a pivotal role in the signaling pathways of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[2] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases, such as psoriasis, psoriatic arthritis, and inflammatory bowel disease.[3]

Unlike pan-JAK inhibitors that target the highly conserved ATP-binding site in the catalytic domain of multiple JAK family members, a new class of selective TYK2 inhibitors, including this compound and Deucravacitinib, functions through a unique allosteric mechanism. These inhibitors bind to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive state.[2][4] This allosteric inhibition provides a high degree of selectivity for TYK2 over other JAK kinases, which is anticipated to result in a more favorable safety profile by avoiding the side effects associated with the inhibition of JAK1, JAK2, and JAK3.[1][5]

This compound has been identified as a selective TYK2 inhibitor with a half-maximal inhibitory concentration (IC50) of 18.7 nM in a biochemical assay. Deucravacitinib is the first TYK2 inhibitor to receive regulatory approval for the treatment of moderate-to-severe plaque psoriasis.[3] This guide will compare the available data for this compound with the more extensive preclinical and clinical data for Deucravacitinib to provide a benchmark for its anti-inflammatory potential.

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and Deucravacitinib, focusing on their biochemical potency and cellular activity in key anti-inflammatory assays.

Table 1: Biochemical Potency Against JAK Family Kinases

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
This compound 18.7Data not availableData not availableData not available
Deucravacitinib 0.2 (Probe displacement assay)[1]>10,000>10,000>10,000

Table 2: Cellular Activity in Cytokine Signaling Pathways (Human Whole Blood Assays)

Pathway (Stimulant/Readout)This compound IC50 (nM)Deucravacitinib IC50 (nM)
TYK2/JAK2 (IL-12/IFN-γ production)Data not available42[1]
JAK1/TYK2 (IFN-α/CXCL10 production)Data not available9[6]
JAK1/JAK3 (IL-2/pSTAT5)Data not available1646[1]
JAK2/JAK2 (TPO/pSTAT3)Data not available>10,000[1]

IC50 (Half-maximal Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pSTAT refers to the phosphorylated, active form of Signal Transducer and Activator of Transcription proteins. TPO is Thrombopoietin.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor (e.g., IL-23R, IFNAR) TYK2 TYK2 receptor->TYK2 activates JAK2 JAK2 receptor->JAK2 activates STAT STAT TYK2->STAT phosphorylates JAK2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene Inflammatory Gene Transcription pSTAT->Gene translocates to nucleus and induces Cytokine Cytokine (IL-23, Type I IFN) Cytokine->receptor binds Bayer18 This compound / Deucravacitinib Bayer18->TYK2 inhibits

Caption: TYK2 signaling pathway in inflammation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Models biochem Biochemical Assay (TYK2 HTRF) selectivity Selectivity Profiling (vs. JAK1, JAK2, JAK3) biochem->selectivity cellular Cellular Assays (pSTAT, Cytokine Production) pbmcs Human PBMC Stimulation (LPS, Cytokines) cellular->pbmcs selectivity->cellular animal Animal Models of Inflammation (e.g., Psoriasis Model) pbmcs->animal end Candidate Selection animal->end start Compound Synthesis (this compound) start->biochem

Caption: Workflow for anti-inflammatory drug evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a foundational understanding for researchers looking to replicate or build upon these findings.

This assay quantitatively measures the enzymatic activity of TYK2 and is used to determine the biochemical potency (IC50) of inhibitors.

  • Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the TYK2 enzyme. The phosphorylated product is detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When these two fluorophores are brought into proximity through binding to the phosphorylated biotinylated peptide, a Förster Resonance Energy Transfer (FRET) signal is generated.

  • Materials:

    • Recombinant human TYK2 enzyme

    • Biotinylated peptide substrate (e.g., ULight™-JAK1 (Tyr1022/1023) peptide)

    • ATP (Adenosine triphosphate)

    • Europium cryptate-labeled anti-phospho-tyrosine antibody

    • Streptavidin-XL665

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds (this compound, Deucravacitinib) serially diluted in DMSO

    • 384-well low-volume white microplates

    • HTRF-compatible plate reader

  • Procedure:

    • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of TYK2 enzyme solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a mixture of ATP and biotinylated peptide substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the product by adding 10 µL of a detection mixture containing the europium-labeled antibody and streptavidin-XL665 in detection buffer.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the compound concentration to determine the IC50 value.

This cellular assay measures the inhibition of cytokine-induced STAT phosphorylation, a key downstream event in the TYK2 signaling pathway.

  • Principle: Whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs) are stimulated with a specific cytokine (e.g., IL-12) in the presence of an inhibitor. The cells are then fixed, permeabilized, and stained with a fluorescently-labeled antibody specific to the phosphorylated form of a STAT protein (e.g., pSTAT4). The percentage of pSTAT-positive cells is quantified by flow cytometry.

  • Materials:

    • Fresh human whole blood or isolated PBMCs

    • RPMI 1640 medium

    • Recombinant human IL-12

    • Test compounds (this compound, Deucravacitinib) serially diluted in DMSO

    • Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

    • Fluorochrome-conjugated anti-phospho-STAT4 (pY693) antibody

    • Fluorochrome-conjugated cell surface marker antibodies (e.g., anti-CD3, anti-CD4)

    • Flow cytometer

  • Procedure:

    • Pre-treat 100 µL of whole blood or 1x10^6 PBMCs with various concentrations of the test compound for 1-2 hours at 37°C.

    • Stimulate the cells by adding IL-12 (e.g., to a final concentration of 10 ng/mL) for 15-30 minutes at 37°C.

    • Immediately fix the cells by adding a fixation buffer for 10 minutes at 37°C.

    • Lyse red blood cells (if using whole blood) and wash the remaining leukocytes.

    • Permeabilize the cells by adding a permeabilization buffer for 30 minutes on ice.

    • Wash the cells and stain with the anti-phospho-STAT4 antibody and cell surface marker antibodies for 30-60 minutes at 4°C.

    • Wash the cells to remove unbound antibodies and resuspend in FACS buffer.

    • Acquire data on a flow cytometer.

    • Gate on the lymphocyte population (e.g., CD3+ T cells) and quantify the percentage of pSTAT4-positive cells.

    • Plot the inhibition of pSTAT4 phosphorylation against compound concentration to determine the IC50 value.

This assay assesses the broader anti-inflammatory effect of a compound by measuring its ability to inhibit the release of multiple inflammatory cytokines from immune cells.

  • Principle: PBMCs are stimulated with Lipopolysaccharide (LPS), a component of gram-negative bacteria, which triggers a strong inflammatory response and the production of various cytokines (e.g., TNF-α, IL-6, IL-1β). The concentration of these cytokines in the cell culture supernatant is measured after treatment with an inhibitor.

  • Materials:

    • Isolated human PBMCs

    • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds (this compound, Deucravacitinib) serially diluted in DMSO

    • 96-well cell culture plates

    • ELISA kits or multiplex immunoassay kits for human TNF-α, IL-6, and IL-1β

  • Procedure:

    • Plate PBMCs at a density of 2x10^5 cells/well in a 96-well plate.

    • Add various concentrations of the test compound to the wells and pre-incubate for 1 hour at 37°C.

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA or multiplex immunoassay kits, following the manufacturer's instructions.

    • Plot the percent inhibition of cytokine production against the compound concentration to determine the IC50 values.

Conclusion

The identification of this compound as a selective TYK2 inhibitor with potent biochemical activity highlights its potential as a novel anti-inflammatory agent. The comparison with Deucravacitinib, a clinically validated drug with the same mechanism of action, provides a valuable framework for assessing its therapeutic promise. While the currently available public data for this compound is limited to its biochemical potency, the experimental protocols and comparative data for Deucravacitinib outlined in this guide offer a clear roadmap for its further preclinical characterization. Future studies focusing on the cellular activity of this compound in inhibiting TYK2-mediated signaling pathways will be crucial in validating its anti-inflammatory effects and determining its potential for clinical development.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Bayer-18

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides essential, step-by-step guidance for the proper disposal of Bayer-18, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these procedures is critical for operational safety and regulatory compliance.

Hazard and Safety Information

Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. The following table summarizes the key safety information derived from the Material Safety Data Sheet (MSDS).

Hazard CategoryGHS ClassificationPrecautionary Statement Codes
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)H302
Acute Aquatic Toxicity Category 1H400
Chronic Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)H410

Data sourced from the this compound Material Safety Data Sheet.[1]

Personal Protective Equipment (PPE) and Handling

When managing this compound, especially during disposal, appropriate personal protective equipment must be used to prevent exposure.[1]

Handling Precautions:

  • Avoid inhalation, and contact with eyes and skin.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use only in areas with adequate exhaust ventilation.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash skin thoroughly after handling.[1]

Step-by-Step Disposal and Decontamination Protocol

The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[1] For spills or residual material, the following decontamination and clean-up procedures should be followed.

Accidental Release Measures:

  • Ensure Personal Protection: Wear full personal protective equipment, including gloves, lab coat, and eye protection.[1]

  • Ventilation: Ensure the area is adequately ventilated.[1]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses to avoid environmental contamination.[1]

  • Clean-up of Spills:

    • For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]

    • Collect all spillage and contaminated materials.[1]

  • Decontamination: Scrub surfaces and equipment with alcohol to decontaminate them.[1]

  • Final Disposal: Dispose of all contaminated materials, including absorbent materials and cleaning supplies, according to the approved waste disposal procedures outlined in Section 13 of the safety data sheet.[1] This ultimately involves disposal at an approved waste disposal plant.[1]

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

cluster_prep Preparation cluster_cleanup Spill & Residue Management cluster_disposal Final Disposal cluster_emergency In Case of Exposure start Start: Identify this compound Waste ppe Wear Full PPE start->ppe contain Contain Spill Prevent Entry to Drains ppe->contain absorb Absorb with Inert Material contain->absorb decontaminate Decontaminate Surfaces with Alcohol absorb->decontaminate collect Collect All Contaminated Material decontaminate->collect package Package in a Labeled, Sealed Container collect->package dispose Dispose via Approved Waste Disposal Plant package->dispose swallowed IF SWALLOWED: Call POISON CENTER rinse Rinse Mouth swallowed->rinse

Caption: Workflow for the proper disposal of this compound, from initial handling to final disposal.

In addition to these procedures, Bayer is committed to the systematic management of waste, including the prevention, reduction, recycling, and safe disposal of materials in an environmentally sound manner.[2] The company supports programs for the safe recollection and disposal or recycling of empty packaging and containers.[2] Information regarding these programs can often be found on product labels or Material Safety Data Sheets.[2]

References

Essential Safety and Handling Protocols for Bayer-18

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for the handling and disposal of Bayer-18, a tyrosine kinase 2 (TYK2) inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] All personnel must adhere to the following safety protocols to minimize exposure and ensure safe handling.

Engineering Controls:

  • Work should be conducted in areas with appropriate exhaust ventilation.[1]

  • An accessible safety shower and eye wash station must be readily available.[1]

Personal Hygiene:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling and before breaks.[2]

  • Do not eat, drink, or smoke in laboratory areas where this compound is handled.[1]

  • Contaminated work clothing should be kept separate and cleaned before reuse.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:[1]

PPE CategorySpecification
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves (chemical-resistant)
Body Protection Impervious clothing
Respiratory Protection Suitable respirator (when dust or aerosols may be generated)

Experimental Protocols

The safety data sheets and product information available do not include detailed methodologies for specific experiments using this compound. Researchers should consult peer-reviewed literature or develop their own protocols in accordance with institutional safety guidelines.

Spills and Accidental Release

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Immediately evacuate unnecessary personnel and secure the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Cleanup:

    • For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

    • Collect all contaminated materials into a suitable, labeled container for disposal.[1][2]

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Remove contact lenses if present. Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers. Promptly seek medical attention.[1][2]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Relocate to fresh air. Keep the individual warm and at rest. Seek immediate medical attention.[2]
Ingestion If swallowed, call a poison center or doctor immediately. Rinse mouth with water. Do not induce vomiting.[1][3]

Storage and Disposal

Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area.[1]

  • Store away from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Disposal:

  • Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

  • Avoid release to the environment.[1]

This compound Hazard and Precautionary Statements

CodeStatement
H302Harmful if swallowed.[1]
H410Very toxic to aquatic life with long lasting effects.[1]
P264Wash skin thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P273Avoid release to the environment.[1]
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P330Rinse mouth.[1]
P391Collect spillage.[1]
P501Dispose of contents/ container to an approved waste disposal plant.[1]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound assess_risk Assess Risk of Exposure (Inhalation, Skin/Eye Contact) start->assess_risk eye_protection Eye Protection: Safety Goggles with Side-Shields assess_risk->eye_protection All Scenarios hand_protection Hand Protection: Protective Gloves assess_risk->hand_protection All Scenarios body_protection Body Protection: Impervious Clothing assess_risk->body_protection All Scenarios respiratory_protection Respiratory Protection: Suitable Respirator assess_risk->respiratory_protection If Dust/Aerosol Risk proceed Proceed with Work eye_protection->proceed hand_protection->proceed body_protection->proceed respiratory_protection->proceed

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.